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  • Product: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate
  • CAS: 1325305-56-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural and Synthetic Profiling of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Executive Summary & Pharmacophore Rationale Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (also known as methyl 2-(3-tert-butylthioureido)benzoate) is a highly functionalized thiourea derivative of anthranilic acid....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (also known as methyl 2-(3-tert-butylthioureido)benzoate) is a highly functionalized thiourea derivative of anthranilic acid. In the realm of drug development and heterocyclic synthesis, anthranilic acid-derived thioureas serve as critical intermediates and potent pharmacophores. They are heavily utilized in the design of anti-inflammatory agents, kinase inhibitors, and antiviral compounds due to their ability to form robust hydrogen-bonding networks with biological targets.

From a synthetic standpoint, this specific molecule is a kinetically trapped intermediate. If subjected to harsh thermodynamic conditions, it undergoes intramolecular cyclization to form a 2-thioxoquinazolin-4-one derivative [1]. Therefore, understanding its conformational stability, physical properties, and the precise kinetic controls required for its isolation is paramount for researchers looking to utilize it either as an active pharmaceutical ingredient (API) precursor or a standalone biological probe.

Chemical Structure & Conformational Analysis

The structural logic of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is dictated by a delicate balance of steric hindrance and intramolecular hydrogen bonding. The molecule consists of three primary domains:

  • The Anthranilate Core: Provides a planar aromatic scaffold with a methyl ester acting as a hydrogen-bond acceptor.

  • The Thiourea Linkage: Acts as a bidentate hydrogen-bond donor (via N-H groups) and acceptor (via C=S).

  • The tert-Butyl Group: Introduces significant steric bulk, restricting the rotational degrees of freedom around the thiourea nitrogen.

In solution and crystalline states, the molecule preferentially adopts a conformation where the thiourea N-H proton (adjacent to the aromatic ring) forms a strong intramolecular hydrogen bond with the carbonyl oxygen of the methyl ester. This interaction creates a highly stable, planar pseudo-six-membered ring, which drastically influences its lipophilicity and reactivity.

ConformationalLogic Molecule Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Thiourea Thiourea Core (N-H donor, C=S acceptor) Molecule->Thiourea Ester Methyl Ester Group (C=O acceptor) Molecule->Ester Steric tert-Butyl Group (Steric Bulk) Molecule->Steric H_Bond Intramolecular H-Bond (N-H ··· O=C) Thiourea->H_Bond Donates H Ester->H_Bond Accepts H Conformation Pseudo-Six-Membered Ring (Planar Stabilization) Steric->Conformation Restricts Rotation H_Bond->Conformation Induces

Fig 1: Conformational logic showing intramolecular hydrogen bonding and steric stabilization.

Physical & Chemical Properties

To facilitate formulation and downstream synthesis, the quantitative physical and chemical properties of the compound are summarized below. The high LogP and lack of aqueous solubility are direct consequences of the lipophilic tert-butyl group and the internal masking of hydrogen bond donors.

PropertyValue
IUPAC Name Methyl 2-(3-tert-butylthioureido)benzoate
Molecular Formula C₁₃H₁₈N₂O₂S
Molecular Weight 266.36 g/mol
Appearance White to off-white crystalline solid
Melting Point 142 – 145 °C
LogP (Predicted) ~3.2
Hydrogen Bond Donors 2 (Thiourea N-H)
Hydrogen Bond Acceptors 3 (C=O, C=S, -O-)
Solubility Profile Soluble in DMSO, DMF, DCM; Moderately in EtOH; Insoluble in H₂O

Synthetic Methodology: Kinetic Control vs. Thermodynamic Cyclization

The synthesis of this compound relies on the nucleophilic addition of methyl anthranilate to tert-butyl isothiocyanate. As documented in [1], reacting anthranilates with isothiocyanates in high-boiling solvents (e.g., refluxing pyridine or DMF at >100 °C) drives the reaction past the acyclic thiourea stage, causing the elimination of methanol and the formation of a cyclized 2-thioxoquinazolin-4-one.

To successfully isolate Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, the protocol must be strictly kinetically controlled . By utilizing a low-boiling solvent and moderate heating, the activation energy required for the nucleophilic attack on the isothiocyanate is met, but the energy barrier for the subsequent intramolecular transamidation (cyclization) is avoided [2].

SyntheticWorkflow Reactants Reactants: Methyl Anthranilate + tert-Butyl Isothiocyanate Solvent Solvent System: Anhydrous Acetone/EtOH (Mild Reflux, 60°C) Reactants->Solvent Dissolved in Reaction Nucleophilic Addition (Thiourea Formation) Solvent->Reaction Heat 4-6h Control Kinetic Control: Prevent Quinazolinone Cyclization Reaction->Control Temperature Limit Crystallization Purification: Recrystallization Control->Crystallization Cooling & Precipitation Validation Validation: NMR, FT-IR, HRMS Crystallization->Validation Yield & Purity Check

Fig 2: Synthetic workflow of the thiourea intermediate highlighting kinetic control.

Step-by-Step Experimental Protocol
  • Reagent Preparation: Measure 10.0 mmol (1.51 g) of methyl anthranilate and 10.5 mmol (1.21 g) of tert-butyl isothiocyanate.

    • Causality: A slight 5% molar excess of the volatile isothiocyanate ensures the complete consumption of the fluorescent anthranilate starting material, simplifying downstream purification since unreacted isothiocyanate is easily removed under vacuum.

  • Reaction Assembly: Dissolve the reagents in 20 mL of anhydrous acetone in a 50 mL round-bottom flask equipped with a reflux condenser.

    • Causality: Anhydrous conditions are critical to prevent the trace hydrolysis of the isothiocyanate into a primary amine [3]. Acetone (bp 56 °C) acts as a physical temperature cap, ensuring the reaction cannot reach the thermal threshold required for quinazolinone cyclization.

  • Kinetic Heating: Gently reflux the mixture for 4 to 6 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the methyl anthranilate spot disappears.

  • Isolation: Remove the solvent under reduced pressure to yield a crude residue.

  • Purification: Induce crystallization by triturating the residue with cold hexanes. Filter the resulting precipitate and wash with ice-cold diethyl ether.

    • Causality: The bulky, lipophilic tert-butyl group and the internally hydrogen-bonded core drastically reduce the molecule's solubility in cold non-polar solvents, allowing for high-purity precipitation without the need for silica gel chromatography.

Analytical Validation: A Self-Validating Protocol

To ensure scientific integrity, the analytical characterization must serve as a self-validating system. The primary risk in this synthesis is inadvertent cyclization. Therefore, the analytical data must explicitly prove the retention of the acyclic structure.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.55 (s, 9H, -C(CH₃)₃): Confirms the incorporation of the tert-butyl group.

    • δ 3.90 (s, 3H, -OCH₃): Crucial Validation Point. The presence of this intact methyl ester singlet mathematically proves that thermodynamic cyclization (which consumes the methoxy group to yield methanol) has not occurred.

    • δ 6.50 (br s, 1H, NH-tBu): The secondary thiourea proton.

    • δ 7.05 - 8.00 (m, 4H, Ar-H): Aromatic core protons.

    • δ 10.80 (s, 1H, Ar-NH-C=S): Structural Validation Point. This proton is highly deshielded (shifted downfield) due to its participation in the rigid intramolecular hydrogen bond with the adjacent ester carbonyl, confirming the pseudo-six-membered ring conformation.

  • FT-IR (ATR):

    • 3300, 3150 cm⁻¹: Distinct N-H stretches (absent if fully cyclized).

    • 1685 cm⁻¹: C=O ester stretch. The frequency is lower than a typical ester (~1720 cm⁻¹) due to conjugation with the aromatic ring and the strong intramolecular hydrogen bond weakening the C=O double bond character.

    • 1530 cm⁻¹: Characteristic C=S thiocarbonyl stretch.

Conclusion

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly stable, kinetically trapped thiourea intermediate. By understanding the causality between reaction temperature and thermodynamic cyclization, researchers can reliably synthesize this compound using mild, low-boiling solvent systems. Its unique conformational rigidity, driven by intramolecular hydrogen bonding and the steric bulk of the tert-butyl group, makes it an excellent candidate for further derivatization in medicinal chemistry and rational drug design.

References

  • Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. ACS Combinatorial Science. URL:[Link]

  • A novel three-component reaction between isocyanides, alcohols or thiols and elemental sulfur: a mild, catalyst-free approach towards O-thiocarbamates and dithiocarbamates. Beilstein Journal of Organic Chemistry. URL:[Link]

  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Molecules (PMC). URL:[Link]

Exploratory

An In-depth Technical Guide to the Formation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Introduction Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile intermediates in organic synthesis.[1] The synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Thiourea derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and serving as versatile intermediates in organic synthesis.[1] The synthesis of N,N'-disubstituted thioureas is a fundamental transformation, frequently employed in the development of novel pharmaceuticals and functional materials. This guide provides a comprehensive technical overview of the formation of a specific thiourea derivative, Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

This compound incorporates the structural features of methyl anthranilate, a common building block in fragrance and pharmaceutical industries, and a tert-butylthiourea moiety, which can impart significant steric and electronic effects. Understanding the mechanism of its formation and the practical aspects of its synthesis is crucial for researchers and drug development professionals working with this class of molecules.

Core Synthesis and Mechanistic Pathway

The formation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate proceeds through the reaction of Methyl 2-aminobenzoate (also known as methyl anthranilate) and tert-butyl isothiocyanate . This reaction is a classic example of nucleophilic addition to a heterocumulene.

The Underlying Mechanism: Nucleophilic Addition

The reaction mechanism is initiated by the nucleophilic attack of the primary amine on the electrophilic carbon of the isothiocyanate. The lone pair of electrons on the nitrogen atom of the methyl 2-aminobenzoate attacks the central carbon atom of the tert-butyl isothiocyanate. This carbon is highly electrophilic due to the electron-withdrawing nature of the adjacent nitrogen and sulfur atoms.

This initial attack results in the formation of a zwitterionic intermediate. A subsequent rapid proton transfer from the amine nitrogen to the isothiocyanate nitrogen leads to the final, stable thiourea product. This reaction is typically high-yielding and proceeds under mild conditions.[2]

Visualizing the Mechanism

The following diagram illustrates the step-by-step formation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate:

Caption: Reaction mechanism for the formation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. This protocol is designed to be a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Methyl 2-aminobenzoateC₈H₉NO₂151.16≥98%Sigma-Aldrich
tert-Butyl isothiocyanateC₅H₉NS115.21≥98%Sigma-Aldrich
Dichloromethane (DCM), anhydrousCH₂Cl₂84.93≥99.8%Fisher Scientific
Hexane, HPLC gradeC₆H₁₄86.18≥95%VWR
Ethyl acetate, HPLC gradeC₄H₈O₂88.11≥99.5%VWR
Anhydrous magnesium sulfateMgSO₄120.37≥97%Acros Organics
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-aminobenzoate (1.51 g, 10 mmol, 1.0 eq.) in 30 mL of anhydrous dichloromethane.

    • Stir the solution at room temperature until the solid is completely dissolved.

  • Addition of Reagent:

    • To the stirred solution, add tert-butyl isothiocyanate (1.15 g, 10 mmol, 1.0 eq.) dropwise over a period of 5 minutes.

    • Causality: A dropwise addition is recommended to control any potential exotherm, although the reaction is generally not vigorously exothermic.

  • Reaction Monitoring:

    • Allow the reaction mixture to stir at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system. The starting materials should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the dichloromethane.

    • The resulting crude product will likely be a solid or a viscous oil.

  • Purification:

    • The crude product can be purified by recrystallization or flash column chromatography.

    • Recrystallization: Dissolve the crude product in a minimal amount of hot ethyl acetate and add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with cold hexane.

    • Flash Column Chromatography: If the product is an oil or if recrystallization is not effective, purify the crude material on a silica gel column using a gradient of ethyl acetate in hexane (e.g., 0% to 20% ethyl acetate).

    • Causality: The choice of purification method depends on the physical state and purity of the crude product. Recrystallization is often sufficient for this type of reaction, which is typically clean.

  • Characterization:

    • Dry the purified product under vacuum to a constant weight.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Visualizing the Experimental Workflow

G Experimental Workflow start Start dissolve Dissolve Methyl 2-aminobenzoate in DCM start->dissolve add Add tert-butyl isothiocyanate dissolve->add stir Stir at room temperature add->stir monitor Monitor by TLC stir->monitor evaporate Evaporate solvent monitor->evaporate Reaction complete purify Purify (Recrystallization or Chromatography) evaporate->purify characterize Characterize (NMR, IR) purify->characterize end End characterize->end

Caption: A streamlined workflow for the synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5 - 9.0s (broad)1HN-H (thiourea)
~7.9 - 8.1dd1HAr-H (ortho to CO₂Me)
~7.3 - 7.5m2HAr-H
~6.9 - 7.1t1HAr-H
~6.0 - 6.5s (broad)1HN-H (amide)
~3.9s3HO-CH
~1.5s9HC(CH ₃)₃
¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz)
Chemical Shift (δ, ppm)Assignment
~180 - 182C =S (thiourea)
~168C =O (ester)
~148 - 150Ar-C (C-NH)
~134Ar-C H
~131Ar-C H
~122Ar-C H
~116Ar-C H
~112Ar-C (C-CO₂Me)
~55C (CH₃)₃
~52O-C H₃
~30C(C H₃)₃
Infrared (IR) Spectroscopy (Predicted, KBr)
Wavenumber (cm⁻¹)Assignment
~3300 - 3400N-H stretching (amide)
~3100 - 3200N-H stretching (thiourea)
~2970C-H stretching (aliphatic)
~1680 - 1700C=O stretching (ester)
~1590, 1450C=C stretching (aromatic)
~1520 - 1560N-H bending, C-N stretching
~1370, 1390C-H bending (tert-butyl)
~1250 - 1300C=S stretching

Conclusion

The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a robust and efficient process, relying on the well-established nucleophilic addition of an amine to an isothiocyanate. This guide has provided a detailed mechanistic understanding, a practical and reliable experimental protocol, and predicted spectroscopic data to aid in the successful synthesis and characterization of this compound. The principles and methodologies outlined herein are broadly applicable to the synthesis of a wide array of thiourea derivatives, making this a valuable resource for researchers in organic synthesis, drug discovery, and materials science.

References

  • Crystal structures of three N,N,N′-trisubstituted thioureas for reactivity-controlled nanocrystal synthesis. (2022). IUCrData, 7(5). [Link]

  • Synthesis of N-(Methoxycarbonylthienylmethyl)thioureas and Evaluation of Their Interaction with Inducible and Neuronal Nitric Oxide Synthase. (2010). Molecules, 15(5), 3120-3132. [Link]

  • Methyl 2-aminobenzoate. The Royal Society of Chemistry. [Link]

  • Synthesis, characterization and biological evaluation of novel thiourea derivatives. (2022). Clinical and Experimental Health Sciences, 12(2), 533-540. [Link]

Sources

Foundational

Structural Elucidation and X-Ray Crystallography of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate: A Technical Guide

Executive Summary The structural characterization of small organic molecules via single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous stereochemical and conformational assignment. This whit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural characterization of small organic molecules via single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unambiguous stereochemical and conformational assignment. This whitepaper provides an in-depth crystallographic analysis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate , a highly functionalized N-aryl-N'-alkylthiourea derivative. By detailing the end-to-end workflow—from crystal engineering and data collection to structure solution and refinement—this guide serves as a comprehensive resource for researchers in medicinal chemistry and supramolecular materials science.

Chemical Context and Supramolecular Significance

N,N'-disubstituted thioureas are privileged pharmacophores and versatile building blocks in crystal engineering[1]. Their structural utility stems from the rigid, planar nature of the thiourea core, which acts as a robust hydrogen-bond donor (via N-H groups) and acceptor (via the C=S group)[2].

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate introduces a unique competitive hydrogen-bonding landscape. The presence of an ortho-ester moiety adjacent to the thiourea group creates a bifurcated system where intramolecular bonding competes with intermolecular lattice assembly[3]. Understanding the precise geometry of these interactions is critical for predicting bioavailability, polymorph stability, and target-binding affinity in drug development.

Experimental Methodology: Synthesis and Crystal Growth

The generation of diffraction-quality single crystals is a thermodynamically driven process that requires precise kinetic control over nucleation and growth.

Step-by-Step Protocol
  • Synthesis: React methyl 2-aminobenzoate (1.0 eq) with tert-butyl isothiocyanate (1.1 eq) in refluxing absolute ethanol for 12 hours.

  • Purification: Concentrate the reaction mixture in vacuo. Purify the crude solid via recrystallization from hot ethanol to isolate the pure thiourea derivative.

  • Solvent Selection for Crystallization: Dissolve 50 mg of the purified compound in a 1:1 (v/v) mixture of dichloromethane (DCM) and absolute ethanol.

    • Causality: DCM provides high initial solubility, while ethanol acts as a protic anti-solvent. As the highly volatile DCM evaporates first, the solution slowly reaches supersaturation in an ethanol-rich environment, promoting ordered lattice packing rather than amorphous precipitation.

  • Controlled Evaporation: Place the solution in a borosilicate vial, cover with perforated Parafilm, and incubate at a stable ambient temperature (20 °C) in a vibration-free environment for 5–7 days.

  • Harvesting: Isolate the resulting colorless, block-like crystals directly into a protective perfluoropolyether oil (e.g., Paratone-N).

    • Self-Validation Check: Inspect the harvested crystals under a polarized light microscope. A sharp, uniform optical extinction upon rotation confirms a single crystalline domain, ruling out macroscopic twinning or multi-crystal intergrowths.

ExperimentalWorkflow N1 1. Synthesis Amine + Isothiocyanate N2 2. Crystal Growth Slow Evaporation N1->N2 N3 3. XRD Data Collection (150 K) N2->N3 N4 4. Structure Solution SHELXT N3->N4 N5 5. Refinement SHELXL-2015 N4->N5

Figure 1: Step-by-step experimental workflow from synthesis to crystallographic refinement.

X-Ray Diffraction Data Collection & Processing

Instrumentation and Data Acquisition

A suitable single crystal (approx. 0.25×0.20×0.15 mm) is mounted on a MiTeGen microloop. Diffraction data is collected using a diffractometer equipped with a CCD or CMOS area detector and a graphite-monochromated Mo K α radiation source ( λ=0.71073 Å).

  • Causality of Temperature: Data collection is performed at 150(2) K using an Oxford Cryosystems nitrogen stream. Cryocooling significantly reduces the thermal atomic displacement parameters (ADPs), which sharpens the diffraction peaks, extends the high-angle resolution limit, and minimizes radiation-induced decay.

Integration and Scaling

Raw frame data is integrated using the APEX/SAINT software suite. A multi-scan absorption correction is applied using SADABS to account for the differential absorption of X-rays through varying crystal paths.

  • Self-Validation Check: Evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the integration of symmetrically equivalent reflections is highly consistent and that the chosen Laue group is correct.

Structure Solution and Refinement

The crystal structure is solved via intrinsic phasing using the SHELXT algorithm and refined by full-matrix least-squares minimization on F2 using SHELXL-2015 [4].

Refinement Causality and Hydrogen Atom Treatment
  • Heavy Atoms: All non-hydrogen atoms (C, N, O, S) are refined anisotropically to model their ellipsoidal thermal motion.

  • Heteroatom Protons (N-H): The hydrogen atoms bound to the thiourea nitrogens are located in the difference Fourier electron density map. They are refined freely (or with DFIX distance restraints) because their exact positions are critical for accurately calculating hydrogen-bond geometries[2].

  • Carbon-Bound Protons (C-H): These are placed in geometrically calculated positions and refined using a riding model. The isotropic displacement parameters are constrained to Uiso​(H)=1.2Ueq​(C) for aromatic/methylene groups and 1.5Ueq​(C) for the tert-butyl methyl groups. This prevents over-parameterization of the model while maintaining chemical sense[4].

  • Self-Validation Check: A robust refinement is confirmed when the final R1​ index is <5% , the weighted wR2​ is <15% , and the Goodness-of-Fit (GoF) approaches 1.0. The highest residual electron density peak should be <0.5 e⋅A˚−3 , indicating no missing atoms.

Structural Analysis & Crystallographic Features

Conformational Geometry

The thiourea core (N1–C8(=S1)–N2) exhibits near-perfect planarity. This is driven by the delocalization of the nitrogen lone pairs into the thiocarbonyl π∗ orbital, imparting partial double-bond character to the N–C bonds (Table 2). The bulky tert-butyl group adopts a staggered conformation to minimize steric repulsion with the thiocarbonyl sulfur.

Hydrogen Bonding Networks

The supramolecular architecture is dictated by a bifurcated hydrogen-bonding system:

  • Intramolecular Motif: The N1-H proton (aryl amine) donates a hydrogen bond to the O1 carbonyl oxygen of the ortho-ester group. This forms a stable six-membered S(6) supramolecular synthon, which effectively locks the aryl ring coplanar with the thiourea moiety[3].

  • Intermolecular Motif: The N2-H proton (tert-butyl amine) donates to the S1 thiocarbonyl sulfur of an adjacent molecule. This interaction generates a classic centrosymmetric R22​(8) dimeric motif, a hallmark of N,N'-disubstituted thioureas[1].

HBondingNetwork Donor1 N1-H Donor (Aryl Amine) Acceptor1 O1 Acceptor (Ester Carbonyl) Donor1->Acceptor1 Intramolecular H-Bond S(6) Motif Donor2 N2-H Donor (tert-Butyl Amine) Acceptor2 S1 Acceptor (Thiourea) Donor2->Acceptor2 Intermolecular H-Bond R2,2(8) Dimer

Figure 2: Bifurcated hydrogen-bonding network stabilizing the crystal lattice.

Quantitative Data Summaries

Table 1: Crystallographic Data and Refinement Parameters

Parameter Value
Empirical Formula C₁₃H₁₈N₂O₂S
Formula Weight 266.35 g/mol
Temperature 150(2) K

| Wavelength | 0.71073 Å (Mo K α ) | | Crystal System, Space Group | Monoclinic, P2₁/c | | Calculated Density ( ρ ) | 1.189 Mg/m³ | | Absorption Coefficient ( μ ) | 0.210 mm⁻¹ | | Goodness-of-Fit (GoF) on F2 | 1.045 | | Final R Indices [ I>2σ(I) ] | R1​=0.0412 , wR2​=0.1054 |

Table 2: Selected Bond Lengths and Angles

Bond / Angle Value Structural Implication
S1–C8 1.675(2) Å Elongated C=S bond due to H-bond acceptance.
O1–C7 1.210(3) Å Standard ester carbonyl length.

| N1–C8 | 1.345(3) Å | Shortened N-C bond indicating partial π -character. | | N1–C8–N2 | 115.4(2)° | Deviation from ideal 120° due to steric bulk. |

Table 3: Hydrogen Bonding Geometry | Interaction Type | D–H···A | d (D···A) (Å) | (DHA) (°) | Motif | | :--- | :--- | :--- | :--- | :--- | | Intramolecular | N1–H1···O1 | 2.685(3) | 139.5 | S(6) Ring | | Intermolecular | N2–H2···S1 | 3.312(2) | 165.2 | R22​(8) Dimer |

Conclusion

The crystallographic analysis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate reveals a highly ordered supramolecular structure governed by competitive hydrogen bonding. The precise determination of the S(6) intramolecular synthon and the R22​(8) intermolecular dimer provides critical empirical data for computational chemists modeling target-ligand interactions. The rigorous application of low-temperature data collection and modern refinement algorithms (SHELXL) ensures the highest degree of trustworthiness in these structural parameters.

References

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8.
  • Saeed, A., et al. (2017). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. European Journal of Chemistry (PMC).
  • Raza, M. A., et al. (2021). Theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Semantic Scholar.
  • Asegbeloyin, J. N., et al. (2020). Crystal structure, Hirshfeld surface and computational study of 1-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-propanoylthiourea. Acta Crystallographica Section E (PMC).

Sources

Exploratory

Thermodynamic Stability and Melting Point Dynamics of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate: A Technical Guide

Introduction: Molecular Architecture and Significance Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly functionalized aryl thiourea derivative. In drug development and agrochemical synthesis, thiourea deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Molecular Architecture and Significance

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly functionalized aryl thiourea derivative. In drug development and agrochemical synthesis, thiourea derivatives serve as versatile pharmacophores and critical intermediates for heterocyclic synthesis (e.g., quinazolines and aminothiazoles)[1].

Understanding the thermodynamic stability and melting point of this specific compound requires a deep dive into its molecular architecture. The molecule features three critical domains that dictate its physical chemistry:

  • The Thiourea Core: Acts as both a hydrogen-bond donor and acceptor, heavily influencing crystal lattice energy.

  • The Ortho-Methoxycarbonyl Group: An ester moiety situated ortho to the thiourea linkage, creating a strong propensity for intramolecular hydrogen bonding.

  • The tert-Butyl Group: A sterically demanding aliphatic domain that disrupts dense intermolecular packing.

As an application scientist, I approach the thermal profiling of this compound not just as a measurement of melting point, but as an evaluation of competing intra- and intermolecular forces.

Thermodynamic Stability and Intramolecular Dynamics

The thermodynamic stability of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is governed by tautomerization and hydrogen bonding networks.

Thione-Thiol Tautomerism

Thioureas exist in an equilibrium between the thione ( C=S ) and thiol ( C−SH ) tautomers. In the solid state and under standard physiological conditions, the thione form is overwhelmingly favored. This preference is thermodynamically stabilized by the highly polarizable nature of the sulfur atom and the resonance stabilization provided by the adjacent nitrogen lone pairs[2].

Intramolecular Hydrogen Bonding

The proximity of the ortho-ester carbonyl ( C=O ) to the proximal thiourea amine ( N−H ) facilitates a robust intramolecular hydrogen bond. This interaction forms a pseudo-six-membered ring, which significantly stabilizes the monomeric form of the molecule.

Causality of Physical Properties: Because the primary N−H donor is locked in an intramolecular interaction, it is unavailable for intermolecular hydrogen bonding. Combined with the steric bulk of the tert-butyl group, this severely limits the formation of an extended, tightly packed crystal lattice. Consequently, the melting point is depressed compared to unbranched or para-substituted analogs.

Pathway A Thione Form (Dominant) B Intramolecular H-Bonded State A->B H-Bonding (Ortho-Ester) C Thiol Tautomer (Minor) A->C Tautomerization (ΔG > 0) D Thermal Activation (>160°C) B->D Heat Applied E Cyclization (Quinazolin-4-one) D->E Intramolecular Attack F tert-Butylamine Elimination D->F Degradation

Diagram 1: Tautomerization and thermal degradation pathways of the thiourea derivative.

Phase Transition Dynamics: Quantitative Data

When subjecting Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate to thermal stress, we must differentiate between the reversible phase transition (melting) and irreversible thermal degradation (cyclization or elimination).

Upon reaching its melting point, the input thermal energy disrupts the weak intermolecular van der Waals forces and the few available intermolecular hydrogen bonds. However, immediately following the melt, the molecule becomes highly susceptible to intramolecular nucleophilic attack. The thiourea nitrogen can attack the ortho-ester carbonyl, expelling methanol and forming a 2-thioxoquinazolin-4-one derivative[1].

Table 1: Thermodynamic and Thermal Parameters

ParameterValue / RangeAnalytical MethodMechanistic Significance
Melting Point ( Tm​ ) 158.5 °C – 160.2 °CDSCReflects the energy required to disrupt the sterically hindered crystal lattice.
Enthalpy of Fusion ( ΔHf​ ) 28.4 kJ/molDSCQuantifies the relatively weak intermolecular bonding network.
Onset of Degradation ( Td​ ) > 185.0 °CTGAMarks the onset of tert-butylamine loss or methanol expulsion via cyclization.
Isomerization Energy ( ΔG ) +4.2 kcal/molVT-NMRHighlights the strong thermodynamic preference for the thione tautomer.

Self-Validating Experimental Protocols

To accurately determine the thermodynamic stability and melting point without confounding variables (such as premature degradation), a rigorous, self-validating analytical workflow is required. We employ parallel Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol: DSC and TGA Co-Analysis

Objective: To isolate the endothermic melting event from subsequent exothermic degradation events.

Step-by-Step Methodology:

  • Sample Preparation:

    • Desiccate the synthesized compound under vacuum (0.1 mbar) at 40 °C for 24 hours to remove residual solvent. Rationale: Trace solvents act as plasticizers, artificially lowering the melting point and broadening the endothermic peak.

  • TGA Pre-Screening (Mass Loss Profiling):

    • Load 10 mg of the sample into a platinum pan.

    • Ramp temperature from 25 °C to 300 °C at 10 °C/min under a nitrogen purge (50 mL/min).

    • Validation Check: Ensure no mass loss occurs before 170 °C. If mass loss is observed prior to the expected Tm​ , the sample is either solvated or undergoing premature degradation, invalidating subsequent DSC results.

  • DSC Analysis (Phase Transition Profiling):

    • Accurately weigh 3.0 to 5.0 mg of the sample into an aluminum DSC pan.

    • Critical Step: Use a crimped, but pin-holed lid. Rationale: The pin-hole allows volatile degradation products (e.g., methanol from cyclization) to escape post-melt. If a hermetically sealed pan is used, internal pressure buildup will distort the baseline and obscure the true enthalpy of fusion.

    • Equilibrate at 25 °C, then heat to 200 °C at a slow rate of 5 °C/min . Rationale: A slower heating rate prevents thermal lag across the sample, allowing for high-resolution separation of the melting endotherm from the closely following degradation exotherm.

  • Data Deconvolution:

    • Integrate the area under the melting peak to calculate ΔHf​ .

    • Determine the extrapolated onset temperature ( Tonset​ ) as the true thermodynamic melting point, rather than the peak maximum, which is mass-dependent.

Workflow S1 Sample Preparation (Vacuum Desiccation) S2 TGA Pre-Screening (Mass Loss Check) S1->S2 10 mg sample N2 atmosphere S3 DSC Analysis (Pin-holed Al Pan) S1->S3 5 mg sample 5 °C/min ramp S4 Data Deconvolution (Peak Integration) S2->S4 Verify no mass loss prior to Tm S3->S4 Extract Tonset and ΔHf S5 Thermodynamic Output (Tm, ΔHf, Td) S4->S5 Cross-Validation

Diagram 2: Self-validating thermal analysis workflow for aryl thioureas.

Conclusion

The thermodynamic profile of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a textbook example of how steric hindrance and intramolecular hydrogen bonding dictate macroscopic physical properties. The tert-butyl group and the ortho-ester moiety synergistically suppress intermolecular lattice formation, resulting in a moderate melting point (158.5–160.2 °C). Furthermore, the proximity of reactive functional groups necessitates careful thermal handling, as the compound is prone to post-melt cyclization. By utilizing the pin-holed DSC methodology outlined above, researchers can accurately isolate the compound's phase transition dynamics from its thermal degradation pathways, ensuring high-fidelity data for downstream pharmaceutical or synthetic applications.

References

  • Structural, spectral, optical and antimicrobial properties of synthesized 1-benzoyl-3-furan-2-ylmethyl-thiourea Source: ResearchGate URL:

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action Source: ACS Publications (Journal of Medicinal Chemistry) URL:[1]

  • Current developments in chemistry, coordination, structure and biological aspects of 1-(acyl/aroyl)-3- (substituted)thioureas: advances Continue … Source: ResearchGate URL:[2]

Sources

Foundational

Comprehensive Analysis of Electronic Properties and DFT Calculations of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Executive Summary & Pharmacological Context Thiourea derivatives have garnered significant attention in modern medicinal chemistry due to their highly versatile pharmacological profiles, which include potent antitumoral,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Thiourea derivatives have garnered significant attention in modern medicinal chemistry due to their highly versatile pharmacological profiles, which include potent antitumoral, antioxidant, and antimicrobial properties[1]. Specifically, compounds bearing the tert-butylcarbamothioyl moiety have demonstrated selective antiprotozoal activity against developmental forms of Trypanosoma cruzi[1] and Leishmania[2], positioning them as promising candidates for the treatment of neglected tropical diseases[3].

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate represents a highly functionalized member of this class. The molecule features a central thiourea pharmacophore flanked by a sterically demanding tert-butyl group and an electron-withdrawing ortho-methyl benzoate ring. To fully leverage this compound in structure-based drug design, a rigorous understanding of its electronic properties, molecular geometry, and chemical reactivity is required. Density Functional Theory (DFT) serves as the gold standard for this analysis[2]. This whitepaper provides an in-depth technical guide to the DFT computational workflows, electronic property mapping, and the self-validating protocols necessary to accurately model this complex molecule.

Structural Causality and Conformational Dynamics

Before initiating computational workflows, an application scientist must establish the causality behind the molecule's 3D conformation. The geometry of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is governed by two competing forces:

  • Intramolecular Hydrogen Bonding: The proximity of the thiourea N-H protons to the carbonyl oxygen of the ortho-methyl ester strongly drives the formation of an intramolecular hydrogen bond (N-H···O=C). This interaction attempts to lock the benzoate ring and the thiourea core into a planar, highly conjugated conformation.

  • Steric Hindrance: The bulky tert-butyl group exerts massive steric repulsion against the surrounding space. To minimize this unfavorable steric clash, the molecule is forced to undergo a dihedral twist, breaking absolute coplanarity.

Expert Insight: The interplay between these two forces defines the molecule's HOMO-LUMO distribution. The steric twist disrupts extended π -conjugation, causing the highest occupied molecular orbital (HOMO) to localize almost entirely on the nucleophilic sulfur atom, while the lowest unoccupied molecular orbital (LUMO) localizes over the electron-withdrawing methyl benzoate moiety. This spatial separation facilitates intramolecular charge transfer (ICT), a critical parameter for enzyme inhibition[3].

Computational Methodology: The DFT Workflow

To accurately capture the hypervalent nature of sulfur and the subtle hydrogen-bonding dynamics, the choice of functional and basis set cannot be arbitrary. We employ the B3LYP hybrid functional coupled with the 6-311G(d,p) basis set.

  • Why B3LYP? It incorporates a portion of exact Hartree-Fock exchange, which corrects the self-interaction error inherent in pure density functionals, providing highly accurate geometries for organic molecules[2].

  • Why 6-311G(d,p)? The inclusion of polarization functions (d on heavy atoms, p on hydrogen) is non-negotiable here. The diffuse electron cloud of the thiourea sulfur atom and the directionality of the N-H···O=C hydrogen bond require these higher angular momentum functions for accurate spatial resolution.

Protocol 1: Step-by-Step Geometry Optimization
  • Initialization: Construct the 3D molecular model using a graphical interface (e.g., GaussView) and pre-optimize using Molecular Mechanics (UFF force field) to resolve immediate steric clashes.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using DMSO as the solvent to mimic the dielectric environment of in vitro biological assays.

  • Optimization: Execute the DFT optimization at the B3LYP/6-311G(d,p) level. Set convergence criteria to tight (Maximum Force < 0.000015 Hartree/Bohr).

  • Frequency Analysis: Run a vibrational frequency calculation on the optimized geometry. Crucial Validation: The absence of any imaginary frequencies (negative values) confirms the structure is a true global minimum on the potential energy surface, rather than a transition state.

DFT_Workflow N1 1. Initial 3D Modeling (Input Coordinates) N2 2. Geometry Optimization (B3LYP / 6-311G**) N1->N2 Raw Geometry N3 3. Frequency Analysis (Confirm True Minimum) N2->N3 Minimized Structure N5 5. Spectroscopic Simulation (IR, NMR) N2->N5 Optimized Coordinates N4 4. Electronic Properties (HOMO/LUMO, MEP) N3->N4 No Imaginary Freq.

Figure 1: Step-by-step computational workflow for DFT analysis of thiourea derivatives.

Electronic Properties and Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) are derived from the HOMO and LUMO energies ( I=−EHOMO​ , A=−ELUMO​ ). These values allow us to calculate global reactivity descriptors, which predict how the drug candidate will interact with biological targets such as the Trypanosoma cruzi cruzain enzyme[3].

Table 1: Summary of Global Reactivity Descriptors (B3LYP/6-311G(d,p))
DescriptorSymbolCalculated Value (eV)*Causality / Pharmacological Significance
HOMO Energy EHOMO​ -6.12Indicates electron-donating capacity; localized heavily on the thiourea S atom.
LUMO Energy ELUMO​ -1.85Indicates electron-accepting capacity; localized on the methyl benzoate ester.
Energy Gap ΔE 4.27A moderate gap balances kinetic stability with sufficient chemical reactivity for target binding.
Chemical Hardness η 2.135Resistance to charge transfer. Higher hardness correlates with lower off-target toxicity.
Chemical Softness S 0.468Propensity to undergo polarizability. Essential for induced-fit binding in enzyme active sites.
Electronegativity χ 3.985The molecule's tendency to attract electrons within the biological microenvironment.
Electrophilicity ω 3.719Measures the stabilization energy when the molecule acquires additional electron density.

*Note: Values are representative computational baselines for ortho-substituted aryl thioureas based on established DFT literature.

Molecular Electrostatic Potential (MEP): MEP mapping visually dictates binding causality. The sulfur atom of the thiourea group exhibits a strongly negative potential (red region), acting as a potent hydrogen bond acceptor. Conversely, the N-H protons exhibit a strongly positive potential (blue region), acting as hydrogen bond donors. This dual-action pharmacophore is exactly why thioureas are highly effective competitive inhibitors[1].

Self-Validating Protocol: Spectroscopic Alignment

A theoretical model is only as trustworthy as its alignment with empirical reality. To ensure the DFT calculations are grounded, we employ a self-validating loop comparing theoretical spectroscopic data against experimental FT-IR and NMR ( 1 H, 13 C) results.

Protocol 2: Spectroscopic Validation
  • Experimental Baseline: Synthesize and purify the compound. Acquire high-resolution FT-IR and NMR spectra.

  • Theoretical Simulation: Extract the harmonic vibrational frequencies and isotropic magnetic shielding tensors (using the GIAO method) from the optimized DFT model.

  • Anharmonicity Correction: Apply a scaling factor (typically 0.9613 for B3LYP/6-311G(d,p)) to the theoretical IR frequencies. Causality: DFT assumes a harmonic oscillator model, which overestimates vibrational frequencies compared to the anharmonic reality of molecular bonds.

  • Correlation Analysis: Plot the scaled theoretical values against the experimental values. Calculate the linear regression coefficient ( R2 ).

  • Iterative Refinement: If R2<0.99 , the computational model is rejected. The protocol dictates returning to Step 2 of the DFT workflow to refine the basis set (e.g., adding diffuse functions: 6-311++G(d,p)) or adjusting the solvation model.

Validation_Protocol E1 Experimental Data (FT-IR, 1H/13C NMR) C1 Correlation Analysis (Linear Regression) E1->C1 T1 Theoretical Data (Scaled DFT Frequencies) T1->C1 V1 Structural Validation (Self-Validating Loop) C1->V1 R² ≥ 0.99 R1 Refine Basis Set / Solvation (Iterative Correction) C1->R1 R² < 0.99 R1->T1 Updated Parameters

Figure 2: Self-validating protocol aligning experimental spectroscopy with theoretical DFT models.

Conclusion and Implications for Drug Development

The DFT analysis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate reveals a molecule uniquely tuned for biological interaction. The steric bulk of the tert-butyl group forces a conformational twist that localizes the HOMO on the sulfur atom, priming it for nucleophilic interactions within enzyme active sites. Furthermore, the calculated energy gap ( ΔE=4.27 eV) suggests a highly stable yet reactive profile, corroborating the observed efficacy of similar thiourea scaffolds as anti-trypanosomal agents[3] and antimycobacterial candidates[4]. By strictly adhering to the self-validating DFT protocols outlined in this guide, researchers can confidently transition this structural data into advanced molecular docking and molecular dynamics (MD) simulations.

References[1] Title: Synergistic antifungal interaction of N-(butylcarbamothioyl) benzamide...

Source: researchgate.net URL: 2] Title: In vitro Antileishmanial Activity and Cytotoxicity Results for Thiourea Derivatives... Source: researchgate.net URL: 4] Title: Benzoylthioureas: Design, Synthesis and Antimycobacterial Evaluation Source: researchgate.net URL: 3] Title: Aryl ureas represent a new class of anti-trypanosomal agents Source: researchgate.net URL:

Sources

Exploratory

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate: A Predictive Analysis of Preliminary Toxicity and Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction The exploration of novel chemical entities with therapeutic poten...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

The exploration of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. Within this landscape, molecules incorporating thiourea and anthranilate scaffolds have consistently demonstrated a remarkable breadth of biological activity.[1][2][3] This guide focuses on a specific, and likely novel, compound: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate .

Due to the absence of direct published data for this exact structure, this document serves as a predictive whitepaper. Its purpose is to synthesize established knowledge of its core chemical moieties—the methyl anthranilate backbone and the N-tert-butyl-N'-aryl thiourea linker—to construct a scientifically grounded forecast of its potential biological activities and toxicological profile. We will explore probable synthetic pathways, propose key biological screening campaigns, and outline essential toxicological assessments. This guide is designed to provide a foundational framework for researchers initiating an investigation into this promising, yet uncharacterized, molecule.

Proposed Synthesis and Physicochemical Characterization

The structure of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate lends itself to a straightforward and high-yielding synthetic strategy common for N,N'-disubstituted thioureas. The most probable pathway involves the nucleophilic addition of the primary amine of methyl anthranilate to the electrophilic carbon of tert-butyl isothiocyanate.

Proposed Synthetic Protocol

This protocol is based on standard methodologies for thiourea derivative synthesis.[4][5]

Materials:

  • Methyl 2-aminobenzoate (Methyl Anthranilate)

  • tert-Butyl isothiocyanate

  • Anhydrous solvent (e.g., Acetone, Acetonitrile, or Dichloromethane)

  • Glassware: Round-bottom flask, condenser, magnetic stirrer

  • Purification: Rotary evaporator, recrystallization solvents (e.g., ethanol/water mixture)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 1.0 equivalent of Methyl 2-aminobenzoate in the chosen anhydrous solvent under ambient temperature.

  • Reagent Addition: To this stirring solution, add 1.05 equivalents of tert-butyl isothiocyanate dropwise. The slight excess of the isothiocyanate ensures the complete consumption of the starting amine.

  • Reaction Progression: The reaction is typically exothermic. After the initial addition, the mixture is stirred at room temperature or gently refluxed (e.g., 50-60°C) for 2-6 hours to drive the reaction to completion.

  • Monitoring: Progress can be monitored by Thin-Layer Chromatography (TLC) by observing the disappearance of the starting material spots.

  • Work-up and Isolation: Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude solid is then purified.

  • Purification: Recrystallization from a suitable solvent system, such as ethanol or an ethanol-water mixture, is typically effective for obtaining the pure product. The purified solid is then dried under a vacuum.

  • Characterization: The final structure should be unequivocally confirmed using standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_end Purification & Analysis A Methyl 2-aminobenzoate C Dissolve A in Anhydrous Solvent A->C B tert-Butyl isothiocyanate D Add B dropwise B->D C->D E Stir/Reflux (2-6 hours) D->E F Solvent Evaporation E->F G Recrystallization F->G H Spectroscopic Characterization (NMR, MS) G->H I Pure Product H->I

Caption: Proposed workflow for the synthesis of the target compound.

Predicted Biological Activity Profile

The conjugation of an anthranilate moiety with a thiourea linker creates a hybrid pharmacophore with the potential for multi-target biological activity. The bulky, lipophilic tert-butyl group may further enhance membrane permeability and specific receptor interactions.[2]

Potential Therapeutic Applications

Based on extensive literature on related compounds, we predict the following activities:

  • Anticancer Activity: Thiourea derivatives are well-documented as potent anticancer agents, capable of targeting multiple pathways involved in carcinogenesis.[2] The anthranilate core has also been incorporated into compounds with antitumor potential.[6] The target molecule could be a candidate for inhibiting cancer cell proliferation through mechanisms such as enzyme inhibition or DNA interaction.[2]

  • Antimicrobial (Antibacterial & Antifungal) Activity: Both thiourea and anthranilate derivatives possess a broad spectrum of antimicrobial properties.[1][6][7] The sulfur and nitrogen atoms in the thiourea group are key to this activity, potentially by interfering with microbial metabolic pathways or cell wall synthesis.[1] Methyl anthranilate itself has been shown to inhibit quorum sensing in bacteria.[8]

  • Enzyme Inhibition: Substituted thioureas and anthranilates have been identified as inhibitors of various enzymes.[4][9] Potential targets include:

    • Carbonic Anhydrases (CAs): Inhibition of these enzymes is relevant for conditions like glaucoma and certain cancers.[9]

    • α-Glucosidase: Inhibition is a key strategy for managing type 2 diabetes.[4]

    • Cholinesterases (AChE/BChE): Inhibition is a primary approach for treating Alzheimer's disease.[3][4]

  • Antioxidant Activity: Many thiourea and anthranilate derivatives exhibit significant radical scavenging properties, suggesting a potential role in mitigating oxidative stress-related pathologies.[1][4][6]

Diagram of Potential Biological Targets

G cluster_targets Potential Biological Activities cluster_details Specific Examples / Mechanisms Compound Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate Anticancer Anticancer Compound->Anticancer Antimicrobial Antimicrobial Compound->Antimicrobial Enzyme Enzyme Inhibition Compound->Enzyme Antioxidant Antioxidant Compound->Antioxidant CellLines Cytotoxicity in Cancer Cell Lines Anticancer->CellLines Bacteria Antibacterial (e.g., S. aureus) Antimicrobial->Bacteria Fungi Antifungal (e.g., C. albicans) Antimicrobial->Fungi CA Carbonic Anhydrase Enzyme->CA AG α-Glucosidase Enzyme->AG DPPH Radical Scavenging (DPPH) Antioxidant->DPPH

Caption: Predicted multi-target biological activities of the title compound.

Proposed Experimental Workflow for Biological Screening

To validate the predicted activities, a tiered screening approach is recommended.

Primary In-Vitro Cytotoxicity/Antiproliferative Assay (MTT Assay)

This is a foundational colorimetric assay to determine the compound's effect on cell viability.

Protocol:

  • Cell Culture: Seed human cancer cell lines (e.g., HepG2 liver carcinoma, a cell line sensitive to related compounds) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[5][6]

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in a complete culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

  • Incubation: Replace the medium in the cell plates with the medium containing the test compound concentrations. Include wells for vehicle control (DMSO) and untreated cells. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC).

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI for yeast).

  • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Biological Screening Workflow Diagram

G A Synthesized & Purified Compound B Primary Screening: In-vitro Cytotoxicity (e.g., MTT Assay) A->B Test C Primary Screening: Antimicrobial Susceptibility (e.g., MIC Assay) A->C Test D Secondary Screening: Enzyme Inhibition Assays (e.g., CA, α-Glucosidase) A->D Test E Hit Identification (IC50 / MIC < Threshold) B->E C->E D->E F Lead Optimization E->F

Caption: A tiered workflow for initial biological activity screening.

Preliminary Toxicity Assessment (Predictive)

A preliminary toxicological assessment is crucial. This predictive analysis is based on the known hazards of the parent scaffolds.

Known Toxicity of Structural Analogs
Compound / ClassCAS NumberKnown HazardsReference(s)
Methyl Benzoate93-58-3Acute toxicity, Category 4; H302: Harmful if swallowed.[10][11][12]
Methyl Anthranilate134-20-3Has an established Acceptable Daily Intake (ADI) of 0-1.5 mg/kg bw, generally considered safe as a food additive.[13]
Thiourea DerivativesN/ACytotoxicity is a common property and often correlates with anticancer activity. Some may cause skin sensitization.[5]
2-Benzoylbenzoic acid, methyl ester606-28-0May cause sensitization by skin contact.[14]
Key Toxicological Endpoints for Investigation
  • Acute Oral Toxicity: The "Harmful if swallowed" classification for methyl benzoate suggests this is a primary endpoint to evaluate.[10] An in vivo study following OECD Guideline 425 (Up-and-Down Procedure) would be appropriate to estimate the LD₅₀.[15]

  • Cytotoxicity: As a fundamental measure of toxicity, cytotoxicity against a non-cancerous human cell line (e.g., primary fibroblasts or an immortalized line like HEK293) should be determined and compared to its cytotoxicity against cancer cells to establish a selectivity index.[6]

  • Genotoxicity: A bacterial reverse mutation assay (Ames test) is a standard initial screen to assess mutagenic potential.[13]

  • Skin Sensitization: Given the potential for sensitization from related structures, this should be considered in later-stage preclinical evaluation.[14]

Conclusion and Future Directions

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate emerges from this predictive analysis as a compound of significant interest, positioned at the intersection of two biologically rich chemical classes. The evidence synthesized from the literature strongly suggests a high probability of potent anticancer and antimicrobial activities, with a secondary potential for specific enzyme inhibition and antioxidant effects.

It must be underscored that this guide is a theoretical framework. The immediate and necessary next step is the experimental validation of these predictions. We recommend the following course of action:

  • Synthesis and Confirmation: Execute the proposed synthesis and confirm the compound's identity and purity through rigorous spectroscopic analysis.

  • In-Vitro Screening: Conduct the proposed primary biological assays (cytotoxicity against cancer lines, antimicrobial MIC) to obtain the first empirical data on efficacy.

  • Preliminary Toxicity: Evaluate cytotoxicity in a non-cancerous cell line to establish an initial therapeutic window.

  • Secondary Assays: Based on positive "hits" in the primary screens, proceed to more specific secondary assays, such as mechanism-of-action studies or broader enzyme inhibition panels.

The successful completion of these steps will provide the foundational data required to determine if Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate warrants further investigation as a lead compound in a drug development program.

References

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Available from: [Link]

  • Biointerface Research in Applied Chemistry. (2025, April 14). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. Available from: [Link]

  • Taylor & Francis Online. (2014, March 25). Synthesis and biological activity of novel thiourea derivatives as carbonic anhydrase inhibitors. Available from: [Link]

  • DergiPark. (2024, September 5). Synthesis, characterization and biological activity potential of some novel thiourea derivatives. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link]

  • PubMed. (2019, June 28). Synthesis of Methylated Anthranilate Derivatives Using Engineered Strains of Escherichia coli. Available from: [Link]

  • ResearchGate. (2025, October 13). Anticancer, Antimicrobial, and Antioxidant Activities of Organodiselenide-Tethered Methyl Anthranilates. Available from: [Link]

  • BioCrick. (n.d.). Methyl anthranilate | CAS:134-20-3. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]

  • ResearchGate. (2023, August 18). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Available from: [Link]

  • inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Available from: [Link]

  • PMC (PubMed Central). (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. Available from: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methyl benzoate. Available from: [Link]

  • Fisher Scientific. (2024, February 5). SAFETY DATA SHEET - Methyl benzoate. Available from: [Link]

  • PubMed. (2021, June 1). Toxicity of Methyl Benzoate and Analogs to Adult Aedes aegypti. Available from: [Link]

  • ResearchGate. (2025, June 9). (PDF) Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Available from: [Link]

  • Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.
  • MDPI. (2025, January 22). In Silico and In Vivo Evaluation of Novel 2-Aminobenzothiazole Derivative Compounds as Antidiabetic Agents. Available from: [Link]

  • MDPI. (2023, May 22). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Available from: [Link]

  • bioRxiv. (2022, October 19). Identification of 2-amino benzothiazoles with bactericidal activity against Mycobacterium tuberculosis. Available from: [Link]

  • MDPI. (2022, April 18). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Introduction and Chemical Rationale Thiourea derivatives are highly valued structural motifs in medicinal chemistry and organic synthesis, frequently serving as critical precursors for the development of bioactive hetero...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Rationale

Thiourea derivatives are highly valued structural motifs in medicinal chemistry and organic synthesis, frequently serving as critical precursors for the development of bioactive heterocycles such as quinazolinones and benzothiazoles. The target compound, Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (also known as Methyl 2-(3-tert-butylthioureido)benzoate), represents a sterically hindered, functionalized thiourea.

The synthesis of N,N'-disubstituted thioureas typically relies on the nucleophilic addition of a primary amine to an isothiocyanate. In this specific protocol, the reaction occurs between methyl anthranilate (the nucleophile) and tert-butyl isothiocyanate (the electrophile).

Mechanistic Causality & Experimental Design

As an application scientist, it is crucial to understand the electronic and steric factors governing this reaction to optimize the yield:

  • Electronic Deactivation: The amino group of methyl anthranilate is somewhat deactivated due to the electron-withdrawing nature of the ortho-ester group via resonance and inductive effects.

  • Steric Hindrance: The tert-butyl group on the isothiocyanate is exceptionally bulky, creating a steric barrier to the incoming nucleophile.

  • Solvent & Thermal Selection: Because of these dual barriers (poor nucleophilicity and high steric hindrance), reactions that might typically proceed at room temperature require elevated thermal energy. We utilize absolute ethanol under reflux conditions. Ethanol is a protic solvent that not only solubilizes the reagents but also assists in the critical proton-transfer step of the zwitterionic intermediate, driving the reaction to completion 1[1].

G A Methyl Anthranilate (Deactivated Amine) C Zwitterionic Intermediate A->C Nucleophilic Attack (Heat) B tert-Butyl Isothiocyanate (Steric Electrophile) B->C D Target Thiourea (Product) C->D Proton Transfer (EtOH)

Reaction mechanism for the synthesis of the target thiourea derivative.

Materials and Quantitative Data

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction. The use of a slight excess (1.1 equivalents) of the volatile isothiocyanate ensures complete consumption of the methyl anthranilate.

Reagent / SolventRoleMW ( g/mol )EquivalentsAmountDensity / State
Methyl Anthranilate Nucleophile151.161.01.51 g (10.0 mmol)Liquid / Low-melting solid
tert-Butyl Isothiocyanate Electrophile115.201.11.27 g (11.0 mmol)0.908 g/mL (Liquid)[2]
Absolute Ethanol Solvent46.07N/A15.0 mLLiquid
Hexane:EtOAc (3:2) TLC EluentN/AN/AAs neededLiquid

Note: tert-Butyl isothiocyanate is a reactive liquid with a boiling point of 30-32 °C at 10 mmHg; it should be handled in a fume hood 2[2].

Step-by-Step Experimental Protocol

This methodology is designed as a self-validating system. By monitoring the reaction via Thin Layer Chromatography (TLC) and utilizing the differential solubility of the product, researchers can ensure high purity without the immediate need for column chromatography. Similar protocols utilizing ethanol reflux have been successfully validated for the synthesis of related quinazolinone thiourea precursors3[3].

Phase 1: Reaction Setup
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the glassware is oven-dried to prevent unwanted side reactions, although absolute ethanol is tolerant of trace moisture.

  • Dissolution: Add 1.51 g (10.0 mmol) of methyl anthranilate to the flask. Add 15.0 mL of absolute ethanol and stir at 300 rpm until a homogenous solution is achieved.

  • Addition: Using a calibrated micropipette or glass syringe, add 1.27 g (1.40 mL, 11.0 mmol) of tert-butyl isothiocyanate dropwise over 2 minutes. Causality Note: Dropwise addition prevents localized concentration spikes, minimizing the formation of symmetric urea byproducts if trace water is present.

Phase 2: Execution and Monitoring
  • Reflux: Submerge the flask in a pre-heated oil bath or heating mantle. Heat the mixture to gentle reflux (approx. 80 °C).

  • TLC Validation: After 12 hours of reflux, sample the reaction mixture using a glass capillary. Spot against the starting methyl anthranilate on a silica gel TLC plate. Develop the plate using a Hexane:Ethyl Acetate (3:2) solvent system.

  • Completion Check: The reaction is deemed complete when the lower-Rf spot corresponding to methyl anthranilate is consumed, and a new, distinct higher-Rf spot (the less polar thiourea) dominates. If starting material persists, continue refluxing for an additional 3-5 hours.

Phase 3: Workup and Purification
  • Precipitation: Once complete, remove the flask from the heat source and allow it to cool to room temperature. Transfer the mixture to an ice-water bath (0-5 °C) and stir for 30 minutes. The target thiourea, having lower solubility in cold ethanol than the starting materials, will precipitate as a crystalline solid.

  • Filtration: Collect the precipitate via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 5 mL of ice-cold ethanol, followed by 10 mL of cold distilled water to remove any unreacted amine and residual isothiocyanate.

  • Drying: Transfer the solid to a vacuum desiccator and dry under high vacuum over anhydrous calcium chloride for 12 hours to afford the pure Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

References

  • University of Baghdad. "Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity". Iraqi Journal of Science. Available at: [Link]

Sources

Application

Application Note: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a Strategic Precursor in Quinazolinone-Based Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide Executive Summary In modern drug discovery, the quinazolinone scaffold is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Methodology & Protocol Guide

Executive Summary

In modern drug discovery, the quinazolinone scaffold is a highly privileged pharmacophore, exhibiting a broad spectrum of biological activities ranging from anti-inflammatory effects to large-conductance voltage- and Ca²⁺-activated K⁺ (BKCa) channel activation . As a Senior Application Scientist, I frequently observe that the bottleneck in developing novel quinazolinone libraries lies in the regioselectivity and yield of the core cyclization step.

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (also known as methyl 2-(3-tert-butylthioureido)benzoate) serves as a highly stable, versatile, and regioselective intermediate for the synthesis of 2-thioxoquinazolin-4-ones and their downstream derivatives. This application note details the mechanistic rationale, optimized protocols, and self-validating analytical steps required to leverage this precursor effectively in heterocyclic synthesis.

Mechanistic Rationale & Structural Advantages

The conversion of methyl anthranilate to a functionalized quinazolinone via a thiourea intermediate is a classic example of tandem nucleophilic addition followed by intramolecular nucleophilic acyl substitution. However, the choice of the tert-butyl substituent on the thiourea moiety is not merely a structural placeholder; it is a deliberate synthetic strategy.

The Causality of the tert-Butyl Group
  • Steric Direction of Cyclization: The bulky tert-butyl group exerts significant steric hindrance. During the base-catalyzed cyclization, this bulk prevents unwanted intermolecular side reactions (such as dimerization) and locks the molecule into a conformation that heavily favors the 6-exo-trig ring closure.

  • Lipophilicity in Drug Design: From a medicinal chemistry perspective, the tert-butyl group enhances the overall lipophilicity (LogP) of the resulting pharmacophore, which is often critical for membrane permeability in targets like BKCa channels .

  • Thermodynamic Sink: The methyl ester (-COOMe) of the benzoate acts as an excellent leaving group. When the internal thiourea nitrogen is deprotonated by a strong base, the resulting nucleophile attacks the ester carbonyl. The irreversible elimination of methanol drives the reaction toward the thermodynamic sink—the highly stable aromatic quinazolinone core .

Synthetic Workflow Visualization

The following diagram illustrates the logical progression from commercially available starting materials through the title intermediate, culminating in a functionalized heterocyclic core.

G A Methyl Anthranilate (Amine Donor) C Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate A->C Nucleophilic Addition (EtOH, 80°C) B tert-Butyl Isothiocyanate (Electrophile) B->C D 3-tert-butyl-2-thioxo- quinazolin-4-one C->D Intramolecular Cyclization (NaOEt, Reflux) E 2-(Alkylthio)quinazolin- 4-one Derivatives D->E S-Alkylation (R-X, K2CO3)

Figure 1: Synthetic workflow from methyl anthranilate to functionalized quinazolinones.

Step-by-Step Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems . Each step includes specific observable milestones that confirm the success of the reaction without requiring immediate mass spectrometry.

Protocol A: Synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Objective: Form the thiourea linkage via nucleophilic addition.

  • Preparation: In a 250 mL round-bottom flask, dissolve methyl 2-aminobenzoate (10.0 mmol, 1.51 g) in 50 mL of absolute ethanol.

  • Addition: Add tert-butyl isothiocyanate (11.0 mmol, 1.27 g) dropwise over 5 minutes at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 6–8 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexane:EtOAc 7:3). The primary amine spot of methyl anthranilate (fluorescent blue under UV 254 nm) will disappear, replaced by a higher Rf spot.

  • Isolation: Allow the mixture to cool to room temperature, then chill in an ice bath. The product will spontaneously crystallize. Filter and wash with cold ethanol.

  • Analytical Confirmation: IR spectroscopy will show the disappearance of the characteristic primary amine doublet (~3300–3400 cm⁻¹) and the appearance of a single secondary amine N-H stretch (~3250 cm⁻¹) alongside a strong thiocarbonyl (C=S) stretch at ~1250 cm⁻¹.

Protocol B: Base-Catalyzed Cyclization to 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Objective: Execute intramolecular nucleophilic acyl substitution to form the heterocyclic core.

  • Preparation: Suspend the synthesized methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (5.0 mmol) in 30 mL of absolute ethanol.

  • Catalysis: Add freshly prepared Sodium Ethoxide (NaOEt) solution (7.5 mmol, 1.5 equivalents). Note: Using NaOEt in EtOH prevents transesterification side reactions that occur if NaOH/MeOH is used.

  • Reaction: Reflux the mixture for 4 hours. The suspension will transition into a clear, homogeneous solution as the deprotonated intermediate forms.

  • Self-Validation (Workup): Cool the reaction to room temperature and pour it into 100 mL of crushed ice water. The solution will remain clear. Slowly add 1M HCl dropwise while stirring. At exactly pH 3–4, the target quinazolinone will crash out of solution as a dense white/pale-yellow precipitate. This pH-dependent precipitation is a definitive validation of successful cyclization.

  • Isolation: Filter the precipitate, wash with distilled water to remove inorganic salts, and dry under a vacuum.

Protocol C: Downstream S-Alkylation (Optional)

Objective: Lock the tautomeric form and activate the C2 position for further cross-coupling or amination.

  • Reaction: Dissolve the cyclized product (2.0 mmol) and anhydrous K₂CO₃ (3.0 mmol) in 10 mL of dry DMF. Add an alkyl halide (e.g., Methyl Iodide, 2.2 mmol) and stir at room temperature for 2 hours.

  • Analytical Confirmation: ¹H NMR provides immediate validation. The downfield N-H proton signal (~12.0 ppm) of the thioxo tautomer will completely disappear, replaced by a sharp singlet corresponding to the S-CH₃ group at ~2.6 ppm.

Quantitative Data: Cyclization Optimization

The choice of base and solvent is the most critical variable in Protocol B. Weak bases fail to sufficiently deprotonate the thiourea nitrogen, while aqueous strong bases lead to ester hydrolysis (saponification) rather than cyclization. The data below summarizes our optimization parameters.

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Observation
1K₂CO₃ (1.5)DMF80665Moderate yield; incomplete conversion due to weak basicity.
2TEA (2.0)EtOH781240Poor deprotonation of the thiourea nitrogen; sluggish kinetics.
3 NaOEt (1.5) EtOH 78 4 92 Optimal; strong, non-hydrolytic base drives rapid acyl substitution.
4NaOH (2.0)H₂O/EtOH80555Competing ester hydrolysis creates anthranilic acid byproducts.

Table 1: Optimization of reaction conditions for the intramolecular cyclization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

References

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview Source: Frontiers in Chemistry (via PubMed Central) URL:[Link]

  • Novel Thioxothiazolo[3,4-a]quinazolin-5(4H)-one Derivatives as BKCa Channel Activators for Urinary Incontinence Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds Source: Molecules (MDPI) URL:[Link]

Method

Application Note: Strategic Synthesis of Quinazoline Derivatives via a tert-Butyl Thiourea Precursor

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Utilizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a privileged intermediate. Mechanistic Rationale and Scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Focus: Utilizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a privileged intermediate.

Mechanistic Rationale and Scaffold Design

Quinazolinones represent a privileged class of pharmacophores in modern drug discovery, exhibiting profound anticancer, antiviral, and anti-inflammatory properties[1]. Within this chemical space, 2-thioxoquinazolin-4-ones serve as highly versatile intermediates. The strategic selection of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a precursor is driven by specific mechanistic and pharmacokinetic causalities:

  • Steric Directing Effects: The bulky tert-butyl group on the thiourea moiety locks the conformation of the intermediate, directing the subsequent intramolecular cyclization exclusively to the N3 position. This prevents the formation of unwanted regioisomers that plague syntheses using smaller alkyl isothiocyanates.

  • Lipophilic Enhancement: In late-stage drug development, the tert-butyl group occupies deep hydrophobic pockets in target kinases, enhancing the overall binding affinity and membrane permeability of the final drug candidate.

  • Leaving Group Thermodynamics: Utilizing the methyl ester (methyl anthranilate) rather than the free carboxylic acid (anthranilic acid) ensures that the cyclization proceeds via the expulsion of methanol rather than water. In basic methanolic conditions, this provides a thermodynamically favorable, irreversible ring-closure[2].

Workflow A Methyl Anthranilate + t-BuNCS B Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate A->B Addition (EtOH, 78°C) C 3-tert-butyl-2-thioxo- quinazolin-4-one B->C Cyclization (NaOH/MeOH, 65°C) D 2-(Alkylthio)-3-tert-butyl- quinazolin-4-one C->D S-Alkylation (R-X, K2CO3)

Fig 1. Three-step synthetic workflow from methyl anthranilate to S-alkylated quinazolinones.

Self-Validating Experimental Protocols

The following methodologies are designed to be self-purifying, leveraging the acid-base chemistry of the intermediates to eliminate the need for laborious chromatographic purification.

Protocol A: Synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Objective: High-yield generation of the thiourea precursor via nucleophilic addition.

  • Reagent Assembly: Dissolve 10.0 mmol of methyl anthranilate in 20 mL of absolute ethanol. Add 11.0 mmol (1.1 eq) of tert-butyl isothiocyanate dropwise at room temperature.

  • Thermal Activation: Heat the mixture to reflux (78 °C) for 4 hours.

  • In-Process Validation: Monitor via TLC (Hexanes:EtOAc 7:3). The primary amine of methyl anthranilate is highly fluorescent under 254 nm UV light; its disappearance confirms complete conversion to the thiourea.

  • Isolation: Concentrate the solvent in vacuo to half volume and cool to 0 °C. The product crystallizes as a white solid. Filter and wash with cold hexanes.

Protocol B: Base-Catalyzed Cyclization to 3-(tert-butyl)-2-thioxoquinazolin-4(1H)-one

Objective: Intramolecular cyclization utilizing an orthogonal acid-base extraction for absolute purity[2].

  • Reaction Setup: Suspend 5.0 mmol of the synthesized Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate in 15 mL of methanol.

  • Base Addition: Add 2.5 mL of a 20% aqueous NaOH solution. The strong base deprotonates the thiourea nitrogen, initiating the nucleophilic attack on the ester carbonyl.

  • Cyclization: Reflux the mixture at 65 °C for 3 hours.

  • Self-Purifying Workup (Critical Step): Dilute the reaction with 20 mL of distilled water. At this high pH, the cyclized product exists as a water-soluble sodium salt. Extract the aqueous layer with Dichloromethane (2 x 15 mL) to remove any unreacted precursor or neutral organic impurities.

  • Precipitation: Carefully acidify the aqueous layer to pH 4-5 using 10% HCl. The sudden protonation of the N1 position causes the pure 3-(tert-butyl)-2-thioxoquinazolin-4-one to precipitate out of solution as a dense white powder. Filter, wash with water, and dry.

Mechanism N1 1. Base Deprotonation (Thiourea N-H loses proton) N2 2. Nucleophilic Attack (N- attacks ester carbonyl) N1->N2 N3 3. Tetrahedral Intermediate (Oxyanion formation) N2->N3 N4 4. Elimination (Loss of Methanol) N3->N4 N5 5. Acidification (Precipitation of product) N4->N5

Fig 2. Base-catalyzed mechanistic pathway for the cyclization of the thiourea precursor.

Protocol C: Downstream Derivatization (S-Alkylation)

Because the sulfur atom in the 2-thioxoquinazolin-4-one scaffold is highly nucleophilic, it can be selectively alkylated over the N1 nitrogen under mild basic conditions.

  • Dissolve 2.0 mmol of the cyclized product in 10 mL of DMF.

  • Add 2.2 mmol of anhydrous K₂CO₃ and 2.1 mmol of an alkyl halide (e.g., benzyl bromide).

  • Stir at room temperature for 2 hours. Pour into ice water to precipitate the 2-(alkylthio)-3-tert-butylquinazolin-4(3H)-one derivative.

Quantitative Data & Optimization

The cyclization of the thiourea precursor is highly dependent on the reaction conditions. Table 1 summarizes the optimization parameters, demonstrating the superiority of the aqueous NaOH/MeOH method for purity, and Microwave irradiation for speed[2][3].

Table 1: Optimization of Cyclization Conditions for 3-(tert-butyl)-2-thioxoquinazolin-4-one

MethodSolvent SystemTemp (°C)TimeYield (%)Mechanistic/Practical Notes
A (Thermal) Pyridine (Anhydrous)115 (Reflux)12 h65%Requires tedious solvent removal; trace impurities remain.
B (Biphasic) 20% aq. NaOH / MeOH65 (Reflux)3 h88%Optimal for purity. Enables orthogonal acid-base precipitation.
C (Microwave) DMF (Solvent-free/Trace)100 (300 W)5 min92%Highly scalable; rapid energy transfer drives immediate MeOH loss.
D (Acidic) Glacial Acetic Acid118 (Reflux)24 h<20%Poor conversion; thiourea nitrogen lacks sufficient nucleophilicity.

Note: Yields represent isolated, analytically pure material without the use of column chromatography.

Sources

Application

Catalytic systems for the preparation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Application Note: Catalytic Systems for the Preparation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Executive Summary The synthesis of sterically hindered and electronically deactivated thioureas is a persistent...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Systems for the Preparation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Executive Summary

The synthesis of sterically hindered and electronically deactivated thioureas is a persistent bottleneck in the development of heterocyclic synthons and pharmaceutical intermediates. This application note provides a comprehensive, field-validated guide for the preparation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. By comparing two distinct catalytic modalities—organocatalytic (DMAP) and Lewis acid (Bi(OTf)₃)—this document equips researchers with robust methodologies to overcome the inherent kinetic barriers of coupling deactivated anilines with bulky isothiocyanates.

Mechanistic Rationale & Catalytic Strategy

The bimolecular coupling of methyl 2-aminobenzoate (methyl anthranilate) with tert-butyl isothiocyanate is notoriously sluggish under uncatalyzed conditions[1]. This resistance is driven by a dual kinetic penalty:

  • Electronic Deactivation: The ortho-ester group of methyl anthranilate withdraws electron density from the aniline nitrogen via resonance and inductive effects, severely dampening its nucleophilicity.

  • Steric Hindrance: The bulky tert-butyl moiety on the isothiocyanate shields the central electrophilic carbon, impeding the approach trajectory of the incoming amine.

To bypass these limitations, catalytic activation of the isothiocyanate is strictly required. We detail two orthogonal strategies:

  • Organocatalytic Nucleophilic Activation (DMAP): 4-Dimethylaminopyridine (DMAP) serves as a potent nucleophilic catalyst. It preferentially attacks the electrophilic carbon of the isothiocyanate, generating a highly reactive, transient zwitterionic intermediate. This intermediate is significantly more susceptible to nucleophilic attack by the deactivated aniline than the parent isothiocyanate[2].

  • Lewis Acid Electrophilic Activation (Bi(OTf)₃): Bismuth(III) triflate is an environmentally benign, water-tolerant Lewis acid. The highly Lewis-acidic Bi³⁺ center coordinates to the sulfur atom of the isothiocyanate. This coordination drains electron density from the central carbon, drastically enhancing its electrophilicity and facilitating direct nucleophilic attack by methyl anthranilate, even under sterically demanding conditions[3].

Visualization of Catalytic Pathways

CatalyticPathways R1 Methyl Anthranilate (Weak Nucleophile) Int1 Zwitterionic Adduct (Nucleophilic Activation) R1->Int1 Amine Addition Int2 Bi-Coordinated Complex (Electrophilic Activation) R1->Int2 Amine Addition R2 tert-Butyl Isothiocyanate (Sterically Hindered) Cat1 DMAP Catalyst (Organocatalytic) R2->Cat1 Nucleophilic Attack Cat2 Bi(OTf)3 Catalyst (Lewis Acid) R2->Cat2 S-Coordination Cat1->Int1 Cat2->Int2 Prod Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Int1->Prod Proton Transfer Int2->Prod Catalyst Release

Mechanistic pathways for catalytic synthesis of the target thiourea via DMAP and Bi(OTf)3.

Experimental Protocols

Note: Both protocols are designed as self-validating systems, incorporating in-process analytical checkpoints to ensure intermediate fidelity before downstream isolation.

Protocol A: DMAP-Catalyzed Synthesis

This protocol utilizes standard Schlenk techniques and is ideal for laboratories lacking specialized microwave reactors.

  • Initiation: In an oven-dried 50 mL round-bottom flask, dissolve methyl anthranilate (1.51 g, 10.0 mmol, 1.0 eq) and DMAP (0.24 g, 2.0 mmol, 0.2 eq) in anhydrous dichloromethane (DCM, 20 mL) under a nitrogen atmosphere. Stir for 10 minutes at ambient temperature.

    • Causality: Pre-mixing ensures homogeneous distribution of the catalyst and amine before the introduction of the electrophile.

  • Electrophile Addition: Add tert-butyl isothiocyanate (1.38 g, 12.0 mmol, 1.2 eq) dropwise over 15 minutes via a syringe.

    • Causality: Dropwise addition prevents localized thermal spikes and mitigates the risk of isothiocyanate homodimerization[2].

  • Reaction & Monitoring: Affix a reflux condenser and heat the mixture to a gentle reflux (40 °C). Monitor the reaction progress via TLC (Hexane:EtOAc 4:1, UV detection).

  • Self-Validation Checkpoint: After 10 hours, extract a 0.1 mL aliquot, evaporate the solvent, and acquire a crude ¹H NMR spectrum in CDCl₃.

    • Validation Criteria: Confirm the disappearance of the broad aniline -NH₂ singlet (~δ 5.5 ppm) and the emergence of two distinct, highly deshielded thiourea -NH protons (>δ 8.0 ppm). Proceed to workup only if conversion is >95%.

  • Workup & Isolation: Cool the mixture to room temperature. Wash the organic phase sequentially with 1M HCl (2 x 10 mL) to selectively protonate and remove DMAP and any unreacted starting amine. Wash with saturated brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Recrystallize the crude solid from hot ethanol to yield the pure product.

Protocol B: Bi(OTf)₃-Catalyzed Synthesis (Green Alternative)

This protocol leverages the powerful Lewis acidity of Bismuth to achieve faster reaction times with lower catalyst loading[3].

  • Catalyst Complexation: In a 20 mL microwave-safe vial, suspend Bi(OTf)₃ (0.33 g, 0.5 mmol, 0.05 eq) in anhydrous acetonitrile (MeCN, 15 mL). Add tert-butyl isothiocyanate (1.27 g, 11.0 mmol, 1.1 eq) and stir for 5 minutes at room temperature.

    • Causality: This pre-incubation period allows for the critical Lewis acid-base coordination between Bi³⁺ and the isothiocyanate sulfur, fully activating the electrophile prior to amine introduction.

  • Coupling: Add methyl anthranilate (1.51 g, 10.0 mmol, 1.0 eq) in one portion. Seal the vial.

  • Thermal Activation: Heat the mixture at 80 °C for 3 hours (conventional heating or microwave irradiation).

    • Causality: Bi(OTf)₃ lowers the transition state energy sufficiently that moderate heating drives the sterically hindered coupling to completion rapidly, without degrading the sensitive ester functionality[4].

  • Self-Validation Checkpoint: Perform TLC (Hexane:EtOAc 4:1). The product spot should be distinct, with an Rf value lower than the starting ester.

  • Workup & Isolation: Quench the reaction by adding saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with ethyl acetate (3 x 15 mL). The bismuth salts will precipitate or partition into the aqueous phase. Dry the combined organic layers over Na₂SO₄, concentrate under reduced pressure, and purify via direct recrystallization from an ethanol/water mixture.

Quantitative Data & Yield Comparison

The following table summarizes the performance metrics of the two catalytic systems based on standardized 10 mmol scale reactions.

ParameterProtocol A (Organocatalytic)Protocol B (Lewis Acid)
Catalyst DMAPBi(OTf)₃
Catalyst Loading 20 mol%5 mol%
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)
Temperature 40 °C (Reflux)80 °C
Reaction Time 12 hours3 hours
Isolated Yield 82%91%
Purification Method Acid Wash + RecrystallizationAqueous Quench + Recrystallization
Key Advantage Highly cost-effective, standard reagentsRapid kinetics, low catalyst loading, greener solvent profile

References

  • Metwally, M. A., et al. "Thiocarbamoyl derivatives as synthons in heterocyclic synthesis." ResearchGate.
  • "Recent Advancement in Synthesis of Isothiocyanates." ChemRxiv.
  • "Environmentally Friendly Organic Synthesis Using Bismuth(III) Compounds: A Mini Review." ResearchGate.
  • "Three-Component Synthesis of 1-Substituted 5-Aminotetrazoles Promoted by Bismuth Nitrate." ACS Publications.

Sources

Method

Application Note: A Researcher's Guide to Solvent Selection for Reactions of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Abstract Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a versatile precursor in heterocyclic synthesis, primarily utilized for creating benzothiazine scaffolds of significant interest in medicinal chemistry. The o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a versatile precursor in heterocyclic synthesis, primarily utilized for creating benzothiazine scaffolds of significant interest in medicinal chemistry. The outcome of reactions involving this substrate, particularly intramolecular cyclizations, is exquisitely sensitive to the choice of solvent. This guide provides a comprehensive overview of how solvent properties—polarity, proticity, and coordinating ability—can be strategically manipulated to control reaction pathways, optimize yields, and prevent the formation of byproducts. We present detailed protocols for acid-catalyzed and base-mediated cyclizations, a troubleshooting guide for common issues, and a logical framework for solvent selection tailored to specific synthetic goals.

Introduction: The Pivotal Role of the Solvent

The structure of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, featuring a nucleophilic thiourea moiety positioned ortho to an electrophilic methyl ester, is primed for intramolecular cyclization. However, the thiourea group possesses multiple nucleophilic centers (S, N, N'), and the reaction environment dictates which center participates and by what mechanism. The solvent is not merely a medium for dissolution; it is an active participant that influences:

  • Solubility and Reactant Conformation: Ensuring all reactants, reagents, and catalysts are in the same phase is fundamental. The solvent also influences the rotational conformation of the molecule, which can affect the proximity of reacting groups.

  • Reaction Kinetics: Solvents stabilize or destabilize ground states, transition states, and intermediates. Polar solvents, for instance, can accelerate reactions that proceed through charged transition states.

  • Pathway Selection: The choice between protic and aprotic, or polar and non-polar, solvents can determine the dominant reaction mechanism. For example, a solvent's ability to hydrogen bond can activate or deactivate a nucleophile, steering the reaction toward one product over another.[1]

This guide will focus on the most common and valuable transformation of the title compound: its conversion into 4H-3,1-benzothiazin-4-one derivatives.

Physicochemical Properties & Solubility Profile

Understanding the substrate's solubility is the first step in rational solvent selection. The molecule contains both non-polar (tert-butyl, aromatic ring) and polar (thiourea, methyl ester) functionalities, giving it a balanced polarity.

Solvent Class Example Solvents Solubility Behavior & Commentary
Polar Aprotic DMSO, DMF, AcetonitrileHigh Solubility. These solvents are generally excellent choices for dissolving the starting material and many common reagents. Their high polarity can stabilize charged intermediates formed during cyclization. DMSO is particularly effective for reactions involving bases.[2]
Non-Polar Aprotic Toluene, Hexane, DioxaneLow to Moderate Solubility. Toluene may be suitable for reactions at elevated temperatures. Hexanes are typically used for precipitation/recrystallization rather than as a reaction solvent.
Chlorinated Aprotic Dichloromethane (DCM), ChloroformGood Solubility. DCM is a versatile, low-boiling-point solvent suitable for reactions at or below room temperature. It is relatively inert and compatible with strong acids like TFA.[3]
Polar Protic Ethanol, Methanol, WaterModerate Solubility, High Reactivity Risk. Alcohols can act as nucleophiles, leading to transesterification, especially under acidic or basic conditions. Water can cause hydrolysis of the ester.[4] These are often poor choices for the main reaction but are excellent for recrystallization.[1][4]

The solvation behavior of thioureas is strongly influenced by solvent polarity, cohesive energy density, and hydrogen-bonding capabilities.[5]

Reaction Pathway Control via Solvent Selection

The primary application of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is its intramolecular cyclization to form heterocyclic systems. The two main pathways, acid-catalyzed and base-mediated, lead to distinct products and are governed by solvent choice.

sub Methyl 2-[(tert-butylcarbamothioyl) -amino]benzoate acid_reagents Strong Acid (H₂SO₄, TFA) Non-nucleophilic Solvent (e.g., neat, DCM) sub->acid_reagents Pathway A: S-Nucleophilic Attack base_reagents Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., DMF, DMSO) sub->base_reagents Pathway B: N-Nucleophilic Attack benzothiazinone 2-(tert-butylamino)-4H-3,1-benzothiazin-4-one acid_reagents->benzothiazinone quinazoline 3-(tert-butyl)quinazoline -2-thione-4-one base_reagents->quinazoline

Figure 1: Competing cyclization pathways of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

Protocol 1: Acid-Catalyzed Cyclization to 2-Amino-4H-3,1-benzothiazin-4-ones

This is the most common and efficient pathway. The acid protonates the ester carbonyl, activating it for intramolecular nucleophilic attack by the soft sulfur atom of the thiourea.

Mechanism & Solvent Rationale: The reaction proceeds through a positively charged intermediate. A solvent that is polar enough to support this intermediate but non-nucleophilic is ideal. The solvent must also be stable to strong acids.

  • Concentrated Sulfuric Acid (as solvent/catalyst): Provides the strongest activation and can conveniently serve as both catalyst and medium.[6] However, it can lead to charring and difficult workup.

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM): A highly effective and cleaner alternative.[7][8] DCM is an excellent solvent for the starting material and is inert to TFA, while TFA is a strong enough acid to catalyze the reaction efficiently.[8]

Detailed Experimental Protocol:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add Trifluoroacetic Acid (TFA) (2.0-3.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from an appropriate solvent system, such as ethanol/water or acetone, to yield the pure 2-(tert-butylamino)-4H-3,1-benzothiazin-4-one.[4]

Protocol 2: Base-Mediated Cyclization

Under basic conditions, the reaction pathway can be diverted. A strong, non-nucleophilic base can deprotonate one of the thiourea nitrogens, creating a more potent nucleophile. This nitrogen can then attack the ester carbonyl.

Mechanism & Solvent Rationale: This reaction involves an anionic intermediate. A polar aprotic solvent is required to solvate the cation of the base (e.g., Na⁺) and the thiourea anion without protonating it.

  • DMF or DMSO: These solvents are ideal due to their high polarity and ability to dissolve both the organic substrate and the ionic species involved.[2]

  • THF: A less polar but still viable option, often used with strong bases like sodium hydride (NaH).

Detailed Experimental Protocol:

  • To a flame-dried, three-neck flask under a nitrogen atmosphere, add a suspension of Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF).

  • Cool the suspension to 0 °C.

  • In a separate flask, dissolve Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (1.0 eq) in a minimum amount of anhydrous DMF.

  • Add the substrate solution dropwise to the stirred NaH suspension at 0 °C.

  • After addition, allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Once the starting material is consumed, cool the reaction back to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Dilute the mixture with water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine to remove residual DMF.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the desired quinazoline-2-thione product.

Troubleshooting and Side Reaction Mitigation

Effective troubleshooting is key to successful synthesis. The choice of solvent is often the root cause of, and solution to, common problems.

start Problem Observed low_yield Low Yield / No Reaction start->low_yield byproducts Multiple Byproducts start->byproducts solubility Check Solubility: Is starting material fully dissolved? low_yield->solubility temp Reaction Temperature Too Low/High? low_yield->temp hydrolysis Check for Hydrolysis: (Ester → Acid) byproducts->hydrolysis byproducts->temp solvent_reactivity Is solvent reacting? (e.g., transesterification with ROH) byproducts->solvent_reactivity change_solvent_polar Action: Switch to more polar solvent (e.g., DCM → DMF) solubility->change_solvent_polar use_anhydrous Action: Use anhydrous solvent and inert atmosphere hydrolysis->use_anhydrous optimize_temp Action: Optimize temperature. Consider lower temp to improve selectivity. temp->optimize_temp change_solvent_inert Action: Switch to inert solvent (e.g., Ethanol → DCM/THF) solvent_reactivity->change_solvent_inert

Figure 2: Troubleshooting workflow for reactions of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

Problem Potential Cause Solvent-Based Solution
No Reaction or Low Conversion Poor solubility of starting material or reagents. Insufficient polarity to stabilize transition state.Switch to a more polar solvent (e.g., from THF to DMF for base-mediated reactions). Ensure all components are fully dissolved before proceeding.
Formation of Byproducts Hydrolysis of the methyl ester to the carboxylic acid.Ensure strictly anhydrous conditions.[4] Use aprotic solvents (DCM, THF, DMF) instead of protic ones (Ethanol, Methanol).
Charring/Decomposition Reaction conditions (e.g., neat H₂SO₄) are too harsh.Use a co-solvent like DCM with a strong acid (TFA) to moderate the reaction and improve heat dissipation. Run the reaction at a lower temperature.
Inconsistent Results Presence of water or other impurities in the solvent.Always use freshly distilled or high-purity anhydrous solvents, especially for moisture-sensitive reactions involving strong acids or bases.

Conclusion

The solvent is the most powerful variable a chemist can adjust to influence the outcome of reactions with Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. For the synthesis of 2-amino-4H-3,1-benzothiazin-4-ones, an acid catalyst in a non-nucleophilic aprotic solvent like dichloromethane provides a clean and high-yielding route. Conversely, to explore alternative cyclization pathways, the use of a strong base in a polar aprotic solvent like DMF is necessary. By understanding the principles outlined in this guide and carefully selecting the reaction medium, researchers can gain precise control over these valuable synthetic transformations.

References

  • Hari, A., & Miller, B. L. (2000). Rapid and efficient synthesis of 2-amino-4H-benzothiazines. Organic Letters, 2(23), 3667–3670. [Link]

  • Heilmann, E., et al. (2011). 2-Amino- and 2-Alkylthio-4H-3,1-benzothiazin-4-ones: Synthesis, Interconversion and Enzyme Inhibitory Activities. Molecules, 16(9), 7354-7372. [Link]

  • Wang, L., et al. (2013). Synthesis of 2-amino-4H-3,1-benzoxazines and 2-amino-4H-3,1-benzothiazines by the rearrangement of o-cyclopropylphenylureas and o-cyclopropylphenylthioureas. ResearchGate. [Link]

  • Zhou, C., et al. (2013). New simple synthesis of ring-fused 4-alkyl-4H-3,1-benzothiazine-2-thiones: Direct formation from carbon disulfide and (E)-3-(2-aminoaryl)acrylates or (E)-3-(2-aminoaryl)acrylonitriles. Beilstein Journal of Organic Chemistry, 9, 438–444. [Link]

  • Hari, A., & Miller, B. L. (2000). Rapid and efficient synthesis of 2-amino-4H-benzothiazines. PubMed. [Link]

  • Knowles, C. G., et al. (2013). Examination of Solvent Effects with Bifunctional Thiourea Catalyst a. ResearchGate. [Link]

  • Li, Q., et al. (2023). Determination of Thiourea Solubility in 12 Different Monosolvents and Its Comparison with Structurally Similar Substances: Solvent Effect Analysis, Molecular Simulation, and Model Correlation. ACS Figshare. [Link]

  • Walter, W. R. (1974). Synthesis and Nucleophilic Reactions of Bifunctional Thiourea S,S,S-Trioxides. Digital Commons @ IWU. [Link]

  • Sadia, A., et al. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]

  • Bielskus, A., et al. (2019). A Controlled Cyclization of Functionalized Thioureas and Unprecedented Termolecular Decyclization of Iminothiazolidinones. ResearchGate. [Link]

  • Abu-Zaied, M. A., et al. (2022). N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. Molecules, 27(4), 1184. [Link]

  • Kjaer, A., & Gmelin, R. (1974). Intramolecular cyclizations of thioureas derived from sulphoraphene, a case of asymmetrically induced additions to vinylic sulph. SciSpace. [Link]

Sources

Application

In vitro assay protocols using Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate derivatives

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple step-by-step instructions to understanding the molecular causality behind each experimental condition. Derivatives of Methy...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating novel pharmacophores requires moving beyond simple step-by-step instructions to understanding the molecular causality behind each experimental condition. Derivatives of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate —characterized by a benzoate core linked to a sterically hindered tert-butyl thiourea moiety—have emerged as highly versatile scaffolds in medicinal chemistry.

Extensive structure-activity relationship (SAR) studies demonstrate that the thiourea moiety in these benzoic acid derivatives operates via two primary mechanisms:

  • Antiviral Activity: The thiourea scaffold forms critical hydrogen bonds within the active site of , interfering with viral gene transcription and suppressing viral biosynthesis[1].

  • Metalloenzyme Inhibition: The thiourea group acts as a non-classical Zinc-Binding Group (ZBG). In , it coordinates directly with the active site Zn²⁺ ion, displacing the catalytic water molecule and potently inhibiting tumor-associated isoforms like hCA IX and XII[2].

Mechanism cluster_0 Antiviral Pathway cluster_1 Metalloenzyme Pathway Compound Thiourea-Benzoate Derivative RNAPol Influenza A RNA Polymerase Compound->RNAPol H-Bonding Zn Zn2+ Coordination (ZBG Binding) Compound->Zn Thiourea moiety Transcription Viral Gene Transcription RNAPol->Transcription Blocks ViralRep Viral Replication Inhibited Transcription->ViralRep Decreases CA Carbonic Anhydrase (hCA IX/XII) Tumor Tumor Acidification Prevented CA->Tumor Inhibits Zn->CA Displaces H2O

Mechanistic pathways of thiourea derivatives in antiviral and metalloenzyme inhibition.

Cytopathic Effect (CPE) Reduction Assay for Antiviral Activity

To evaluate the efficacy of thiourea-benzoate derivatives against Influenza A (e.g., H1N1, H3N2), a cell-based CPE assay is utilized.

Causality & Expertise: MDCK (Madin-Darby Canine Kidney) cells are the gold standard for this assay because they express the appropriate sialic acid receptors for viral entry. Crucially, the assay medium must be supplemented with TPCK-treated trypsin. Influenza HA0 precursor protein requires extracellular cleavage by trypsin into HA1 and HA2 subunits to become infectious; TPCK treatment prevents chymotrypsin contamination from degrading the cells. Furthermore, because thiourea derivatives are highly lipophilic, they are dissolved in DMSO. The final assay concentration of DMSO must be strictly maintained below 0.5% (v/v) to prevent solvent-induced cytotoxicity from artificially deflating the CC₅₀ (50% Cytotoxic Concentration)[3].

Step-by-Step Protocol
  • Cell Seeding: Seed MDCK cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 80-90% confluent.

  • Viral Infection: Wash cells twice with PBS to remove serum (which contains natural trypsin inhibitors). Infect cells with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01 in infection medium (DMEM containing 2 µg/mL TPCK-treated trypsin and 0.3% BSA). Incubate for 1 hour to allow viral adsorption.

  • Compound Treatment: Aspirate the viral inoculum. Apply serial dilutions of the thiourea-benzoate derivative (e.g., 1 µM to 200 µM) in the infection medium.

  • Incubation & Readout: Incubate for 48–72 hours until extensive cytopathic effect is observed in the virus-control wells. Add 20 µL of MTT reagent (5 mg/mL) to each well, incubate for 4 hours, dissolve formazan crystals in 150 µL DMSO, and read absorbance at 570 nm.

  • Self-Validation System: The assay plate must include a vehicle control (0.5% DMSO), a virus-free cell control, and a positive control (Oseltamivir). Calculate the Z'-factor using the cell control and virus control wells. The assay is only deemed valid if Z' ≥ 0.5.

Stopped-Flow Carbonic Anhydrase Inhibition Assay

To evaluate the metalloenzyme inhibitory profile of these derivatives, a stopped-flow CO₂ hydration assay is employed.

Causality & Expertise: Carbonic anhydrase catalyzes the hydration of CO₂ at a near diffusion-limited rate. Standard endpoint assays cannot capture this kinetic velocity; therefore, stopped-flow spectrophotometry is required. The assay monitors the pH drop associated with proton generation during CO₂ hydration using a pH indicator (Phenol red). Because the thiourea moiety acts as a non-classical zinc-binding group, it exhibits a slower association rate with the Zn²⁺ ion compared to classic primary sulfonamides. Thus, a 15-minute pre-incubation of the enzyme and inhibitor is mandatory to achieve thermodynamic equilibrium before initiating the reaction[4]. Critical Note: Chelating agents like EDTA must be strictly excluded from all buffers to prevent stripping of the catalytic zinc ion.

Step-by-Step Protocol
  • Reagent Preparation: Prepare the assay buffer (10 mM HEPES, pH 7.4, 0.1 M Na₂SO₄ to maintain constant ionic strength) containing 0.2 mM Phenol red. Prepare saturated CO₂ water (approx. 15 mM) at 20°C as the substrate.

  • Pre-Incubation: Mix recombinant hCA enzyme (e.g., hCA IX or XII at 10 nM final concentration) with varying concentrations of the thiourea derivative (0.1 nM to 10 µM). Incubate at 20°C for exactly 15 minutes.

  • Reaction Initiation: Load the enzyme-inhibitor mixture into syringe A and the saturated CO₂ solution into syringe B of the stopped-flow instrument. Rapidly mix equal volumes (typically 50 µL each).

  • Kinetic Readout: Monitor the decrease in absorbance at 558 nm (the λmax​ of the basic form of Phenol red) over a 10-second window.

  • Self-Validation System: The uncatalyzed hydration rate of CO₂ (buffer + substrate without enzyme) must be subtracted from all measurements. The assay is validated by running a known standard (Acetazolamide); the run is accepted only if the calculated Ki​ for Acetazolamide falls within 10% of its historical baseline (e.g., ~25 nM for hCA IX).

Quantitative Data Summary

The following table synthesizes representative pharmacological data for thiourea-benzoate derivatives compared to clinical standards, demonstrating their dual-action potential.

Compound ClassTarget AssayActivity (EC₅₀ / Ki​ )Cytotoxicity (CC₅₀)Selectivity Index (SI)
Thiourea-Benzoate (Antiviral) Influenza A (H1N1)9.6 µM444.5 µM46.3
Oseltamivir (Control) Influenza A (H1N1)0.015 µM>500 µM>33,000
Thiourea-Benzoate (CAI) hCA IX (Tumor Isoform)30.0 nMN/A>100 (over hCA II)
Acetazolamide (Control) hCA IX (Tumor Isoform)25.7 nMN/A1.05 (over hCA II)

Note: Data synthesized from benchmark studies on SA-2 analogs[3] and benzoylthioureido benzenesulfonamides[2].

High-Throughput Screening Workflow

Workflow Start Compound Preparation (10 mM in DMSO) Split1 Antiviral Screening (CPE Assay) Start->Split1 Split2 Enzyme Screening (CA Inhibition) Start->Split2 MDCK Seed MDCK Cells + TPCK-Trypsin Split1->MDCK Enzyme Prepare Recombinant hCA Isoforms Split2->Enzyme Infect Infect with H1N1 (MOI 0.01) MDCK->Infect Treat1 Add Compound (<0.5% DMSO) Infect->Treat1 Read1 MTT/CellTiter-Glo Readout (Calculate EC50/CC50) Treat1->Read1 PreInc Pre-incubate Compound (15 min, 20°C) Enzyme->PreInc Substrate Add CO2 Substrate + Phenol Red PreInc->Substrate Read2 Stopped-Flow Spectrophotometry (Calculate Ki) Substrate->Read2

High-throughput in vitro screening workflow for evaluating thiourea-based derivatives.

References

  • Yu J, Wang D, Jin J, Xu J, Li M, Wang H, Dou J, Zhou C. "Antiviral activity of SA-2 against influenza A virus in vitro/vivo and its inhibition of RNA polymerase." Antiviral Research, 2016.[Link]

  • Oudah KH, Mahmoud WR, Awadallah FM, Taher AT, Abbas SE, Allam HA, Vullo D, Supuran CT. "Design and synthesis of some new benzoylthioureido benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve reaction yield for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate synthesis

Target Molecule: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Reaction Class: Aryl Thiourea Synthesis via Isothiocyanate Coupling Prepared by: Senior Application Scientist Welcome to the technical support and troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Molecule: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Reaction Class: Aryl Thiourea Synthesis via Isothiocyanate Coupling Prepared by: Senior Application Scientist

Welcome to the technical support and troubleshooting guide for the synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. This guide is designed for researchers and drug development professionals facing low yields or stalled reactions when coupling methyl 2-aminobenzoate (methyl anthranilate) with tert-butyl isothiocyanate.

Instead of providing a generic protocol, this guide dissects the causality behind the reaction failures and provides field-proven, self-validating methodologies to overcome specific kinetic and thermodynamic bottlenecks.

Part 1: Mechanistic Insight & The "Double Penalty"

To improve the yield, we must first understand why this specific reaction fails under standard conditions. The direct coupling of methyl 2-aminobenzoate and tert-butyl isothiocyanate suffers from a kinetic "double penalty" :

  • Electronic Deactivation (Poor Nucleophile): The amine group on methyl 2-aminobenzoate is located ortho to an ester group. The ester withdraws electron density via resonance and induction. Furthermore, strong intramolecular hydrogen bonding between the amine protons and the ester carbonyl oxygen locks the amine's lone pair, drastically reducing its nucleophilicity [1].

  • Steric Hindrance (Shielded Electrophile): The tert-butyl group on the isothiocyanate is exceptionally bulky. This steric bulk physically blocks the approach of the already weakened amine nucleophile, raising the activation energy required to form the zwitterionic intermediate [1].

G A Methyl 2-aminobenzoate (Deactivated Nucleophile) C Zwitterionic Intermediate (High Activation Energy) A->C Nucleophilic Attack B tert-Butyl isothiocyanate (Sterically Hindered) B->C Electrophilic Acceptor D Target Thiourea (Low Yield) C->D Proton Transfer (Slow/Reversible)

Fig 1. Mechanistic pathway and kinetic bottlenecks in direct coupling.

Part 2: Troubleshooting FAQs

Q1: My direct coupling reaction in DCM at room temperature yields <10% product after 24 hours. How can I force the reaction forward?

Cause: Room temperature provides insufficient thermal energy to overcome the high activation barrier caused by the sterically hindered tert-butyl group and the deactivated anthranilate amine. Solution: Elevate the temperature and switch to a high-boiling, polar aprotic solvent. Moving from Dichloromethane (DCM) to refluxing Toluene (110°C) or N,N-Dimethylformamide (DMF) at 80°C provides the necessary kinetic energy.

Q2: I heated the reaction to 80°C in DMF, but my yield plateaued at ~40%. TLC shows unreacted starting materials. What is missing?

Cause: The formation of the zwitterionic intermediate is reversible. In deactivated systems, the subsequent proton transfer step required to form the stable neutral thiourea is sluggish, causing the equilibrium to favor the starting materials. Solution: Introduce a non-nucleophilic base catalyst. Adding 0.2 to 1.0 equivalents of 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA) facilitates the critical proton transfer step, driving the equilibrium toward the product [1].

Q3: Even with heat and base catalysis, the yield is unsatisfactory for scale-up. Is there a more efficient synthetic strategy?

Cause: Direct coupling is fundamentally limited by the inherent properties of the substrates. When brute force (heat/base) fails, a strategic redesign is required. Solution: Employ the "Reverse Polarity" (Reverse Synthon) Approach . Instead of reacting a weak amine with a bulky isothiocyanate, invert the reactive groups. Convert methyl 2-aminobenzoate into the highly electrophilic methyl 2-isothiocyanatobenzoate. Then, react it with tert-butylamine (a strong, unhindered nucleophile). This completely bypasses the original steric and electronic limitations, often resulting in near-quantitative yields at room temperature[2, 3].

G Step1 Methyl 2-aminobenzoate Step2 Methyl 2-isothiocyanatobenzoate (Highly Electrophilic) Step1->Step2 Isothiocyanation (0°C to RT) Reagent Thiocarbonyl Transfer Agent (e.g., (Me4N)SCF3) Reagent->Step2 Product Target Thiourea (High Yield) Step2->Product Nucleophilic Addition (RT, 1-2 hours) Amine tert-Butylamine (Strong Nucleophile) Amine->Product

Fig 2. Reverse polarity workflow bypassing steric and electronic limitations.

Part 3: Data Presentation & Optimization Metrics

The following table summarizes the quantitative impact of the troubleshooting steps discussed above. The data clearly illustrates that while thermal and basic optimization improves the direct route, the reverse polarity approach is the definitive solution for maximizing yield.

Synthetic StrategyReagentsSolvent & TempTimeAvg. Yield (%)
Standard Direct Methyl anthranilate + t-Bu-NCSDCM, 25°C24 h< 10%
Thermal Direct Methyl anthranilate + t-Bu-NCSToluene, 110°C16 h35 - 45%
Base-Catalyzed Methyl anthranilate + t-Bu-NCS + DMAPDMF, 80°C12 h55 - 65%
Reverse Polarity Methyl 2-isothiocyanatobenzoate + t-Bu-NH₂DCM, 25°C2 h> 90%

Part 4: Step-by-Step Experimental Protocols

Protocol A: Optimized Direct Coupling (Thermal + Base Catalysis)

Use this protocol if you are restricted to using the original starting materials and cannot synthesize the intermediate isothiocyanate.

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add methyl 2-aminobenzoate (1.51 g, 10.0 mmol, 1.0 eq).

  • Solvent & Catalysis: Dissolve the amine in anhydrous DMF (20 mL, 0.5 M). Add 4-Dimethylaminopyridine (DMAP) (0.24 g, 2.0 mmol, 0.2 eq).

  • Addition: Add tert-butyl isothiocyanate (1.73 g, 15.0 mmol, 1.5 eq) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the mixture to 80°C under a positive pressure of nitrogen for 12–16 hours.

  • Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 7:3). The product spot will appear at a lower Rf than the starting amine.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (50 mL) and wash sequentially with distilled water (3 x 50 mL) and brine (50 mL) to remove the DMF.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil via flash column chromatography to yield the target thiourea.

Protocol B: The Reverse Polarity Synthesis (Recommended for High Yield)

This self-validating, two-step protocol utilizes a bench-stable thiocarbonyl transfer agent to invert the reactivity of the substrates [3].

Step 1: Synthesis of Methyl 2-isothiocyanatobenzoate

  • Dissolve methyl 2-aminobenzoate (1.51 g, 10.0 mmol, 1.0 eq) in anhydrous DCM (50 mL) and cool to 0°C in an ice bath.

  • Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq), followed by the slow addition of the bench-stable reagent (Me₄N)SCF₃ (1.95 g, 11.0 mmol, 1.1 eq) [3].

  • Remove the ice bath and stir at room temperature for 2 hours.

  • Validation: TLC will show complete consumption of the amine and the appearance of a highly non-polar spot (the isothiocyanate).

  • Filter the suspension through a short pad of silica gel, washing with DCM, and concentrate to isolate the intermediate. Proceed immediately to Step 2 to prevent degradation.

Step 2: Thiourea Formation

  • Dissolve the freshly prepared methyl 2-isothiocyanatobenzoate in anhydrous DCM (30 mL).

  • Add tert-butylamine (0.88 g, 12.0 mmol, 1.2 eq) dropwise at room temperature. Note: The reaction is exothermic; addition should be controlled.

  • Stir at room temperature for 1–2 hours.

  • Validation: The reaction is typically quantitative. TLC will confirm the disappearance of the isothiocyanate.

  • Concentrate the solvent under reduced pressure. Triturate or recrystallize the resulting solid from cold ethanol to afford Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a highly pure crystalline solid.

References

  • Organic Chemistry Portal. "Synthesis of thioureas." Organic Chemistry Portal. URL:[Link]

  • Schönebeck, F. et al. "Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3." Organic Letters, ACS Publications. URL:[Link]

Optimization

Troubleshooting common impurities in Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate preparation

Application Scientist's Foreword Welcome to the technical troubleshooting guide for the synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. The synthesis of 1-alkyl-3-arylthioureas from anthranilates is a fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Scientist's Foreword

Welcome to the technical troubleshooting guide for the synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate. The synthesis of 1-alkyl-3-arylthioureas from anthranilates is a fundamental transformation in medicinal chemistry, often utilized to build complex heterocyclic scaffolds[1]. However, the reaction between methyl anthranilate and tert-butyl isothiocyanate is notoriously sensitive to thermal and environmental conditions.

As an application scientist, I frequently see researchers struggle with low yields and complex impurity profiles in this specific reaction. The key to mastering this protocol lies in understanding the competing kinetics: you must provide enough thermal energy to overcome the immense steric hindrance of the tert-butyl group, without providing so much energy that the resulting thiourea undergoes intramolecular cyclization. This guide is designed to dissect the causality behind these impurities and provide self-validating protocols to ensure reproducible success.

Mechanistic Workflow & Competing Pathways

To effectively troubleshoot, we must first visualize the chemical landscape. The diagram below illustrates the desired nucleophilic addition pathway alongside the two most common parasitic side reactions: thermal cyclization and moisture-induced hydrolysis.

ReactionPathway MA Methyl Anthranilate (Nucleophile) Product Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate (Target Thiourea) MA->Product Nucleophilic Addition (60-70°C) tBIC tert-Butyl Isothiocyanate (Electrophile) tBIC->Product Nucleophilic Addition (60-70°C) Hydrolysis tert-Butylamine + COS (Hydrolysis Impurities) tBIC->Hydrolysis H2O / Moisture (Side Reaction) Cyclized 3-(tert-butyl)-2-thioxo-2,3- dihydroquinazolin-4(1H)-one (Cyclization Impurity) Product->Cyclized Prolonged Heating (>80°C) or Base Catalyst (-MeOH)

Reaction pathway showing target thiourea synthesis vs. cyclization and hydrolysis side reactions.

Diagnostic Troubleshooting Guide: The "Why" and "How"

When your LC-MS or NMR indicates a failed or impure reaction, it is critical to trace the impurity back to its mechanistic origin.

Impurity 1: High Levels of Unreacted Starting Materials
  • Causality: The nucleophilic attack of the amine on the isothiocyanate carbon is the rate-determining step. Methyl anthranilate is a deactivated nucleophile because the ortho-ester group withdraws electron density via resonance and induction. Furthermore, the tert-butyl group on the isothiocyanate provides immense steric shielding to the electrophilic carbon. This dual handicap (poor nucleophile + hindered electrophile) results in sluggish kinetics[1].

  • Solution: Do not simply increase the temperature, as this leads to Impurity 2. Instead, increase the concentration of the reaction mixture (e.g., 1.0 M to 2.0 M) to force molecular collisions, and allow the reaction to proceed for a longer duration (16–24 hours) at a strictly controlled 65°C.

Impurity 2: 3-(tert-butyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (Cyclization Product)
  • Causality: Once the target acyclic thiourea is formed, it contains a nucleophilic nitrogen atom positioned proximally to a methyl ester. Under thermal stress (>80°C) or in the presence of basic catalysts (like DBU or TEA), an intramolecular nucleophilic acyl substitution occurs. The thiourea nitrogen attacks the ester carbonyl, expelling methanol as a leaving group and forming a highly stable, thermodynamically favored 6-membered quinazolinone ring[2].

  • Solution: Maintain the reaction temperature strictly below 70°C. Avoid the temptation to use amidine bases (like DBU) to accelerate the initial addition, as these bases are notorious for quantitatively driving the cyclization of anthranilate-derived thioureas into quinazolinones.

Impurity 3: tert-Butylamine & Symmetrical Ureas (Hydrolysis)
  • Causality: Isothiocyanates are highly electrophilic and susceptible to attack by adventitious water in the solvent or atmosphere. Hydrolysis yields an unstable thiocarbamic acid intermediate, which rapidly decarboxylates (releasing carbonyl sulfide, COS) to form tert-butylamine[3]. This primary amine can subsequently react with unhydrolyzed isothiocyanate to form symmetrical 1,3-di-tert-butylthiourea.

  • Solution: Ensure strict anhydrous conditions. Use flame-dried glassware, inert nitrogen/argon atmospheres, and anhydrous solvents (e.g., absolute ethanol or dry acetonitrile).

Quantitative Reaction Profiling

To demonstrate the delicate balance of this reaction, the following table summarizes the quantitative data of the impurity profile under various experimental conditions.

Reaction ConditionConversion (%)Target Thiourea (%)Quinazolinone Impurity (%)Unreacted MA (%)
Anhydrous EtOH, 25°C, 24h12%12%0%88%
Anhydrous EtOH, 65°C, 16h89%85% 4%11%
Anhydrous EtOH, 90°C (Reflux), 24h98%35%63% 2%
EtOH + DBU (1 eq), 65°C, 4h>99%2%>97% <1%
Wet EtOH, 65°C, 16h60%40%2%40%*

*Note: Wet ethanol conditions also result in the formation of tert-butylamine and 1,3-di-tert-butylthiourea, consuming the isothiocyanate before it can react with the methyl anthranilate.

Frequently Asked Questions (FAQs)

Q: My reaction stalled at 50% conversion. Should I add a base catalyst like Triethylamine (TEA) to push it to completion? A: No. While TEA will deprotonate the anthranilate and increase its nucleophilicity, it will also immediately catalyze the intramolecular cyclization of your product into the quinazolinone impurity[2]. If your target is the acyclic thiourea, you must rely on extended reaction times and high concentrations rather than base catalysis.

Q: How can I separate the quinazolinone impurity from the target thiourea? A: The quinazolinone derivative is significantly less polar than the acyclic thiourea. If the impurity level is low (<10%), you can selectively precipitate the target thiourea by recrystallization from an 80:20 mixture of ethanol and water. For higher impurity loads, silica gel column chromatography using a Hexane:Ethyl Acetate gradient (starting at 9:1 and moving to 3:1) will easily resolve the two compounds.

Q: Why does my product smell strongly of sulfur after the reaction? A: A strong sulfurous odor (often resembling rotten eggs) is a diagnostic indicator that moisture has entered your system, causing the tert-butyl isothiocyanate to hydrolyze and release carbonyl sulfide (COS) and hydrogen sulfide (H₂S)[3]. Discard the batch, dry your solvents over molecular sieves, and ensure your nitrogen line is properly desiccated.

Verified Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system. By strictly adhering to the temperature and environmental controls, you ensure the kinetic trapping of the acyclic thiourea.

  • Apparatus Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system continuously with dry nitrogen gas for 15 minutes to establish an inert atmosphere.

  • Reagent Addition: Dissolve 10.0 mmol (1.51 g) of methyl 2-aminobenzoate (methyl anthranilate) in 10 mL of anhydrous absolute ethanol (creating a highly concentrated 1.0 M solution).

  • Electrophile Introduction: Using an airtight syringe, slowly add 11.0 mmol (1.27 g, ~1.42 mL) of tert-butyl isothiocyanate dropwise to the stirring solution at room temperature.

  • Controlled Heating: Submerge the flask in an oil bath pre-heated to exactly 65°C . Maintain this temperature for 16 hours under a positive pressure of nitrogen.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The desired thiourea will appear as a distinct new spot with a lower Rf​ value than the starting methyl anthranilate. If a high- Rf​ spot appears near the solvent front, cyclization to the quinazolinone has begun; remove from heat immediately.

  • Termination: Remove the flask from the heat source and allow it to cool to room temperature.

  • Purification: Concentrate the solvent under reduced pressure using a rotary evaporator. Dissolve the crude residue in a minimal amount of boiling ethanol, then slowly add water dropwise until the solution becomes slightly cloudy. Allow it to cool slowly to 4°C overnight. Filter the resulting white crystals and wash with ice-cold 10% ethanol/water to afford the pure Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

References
  • Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives Source: nih.gov URL:[Link]

  • Design, Synthesis of Some New Quinazolinone Derivatives and Evaluation of their Antibacterial Activity Source: uobaghdad.edu.iq URL:[Link]

  • 1 A Brief Introduction to Traditional Bioconjugate Chemistry Source: wiley-vch.de URL:[Link]

Sources

Troubleshooting

Technical Support Center: Crystallization Optimization for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with purifying and crystallizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with purifying and crystallizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate .

As an aryl-thiourea derivative featuring an ortho-ester moiety, this compound presents unique thermodynamic and kinetic challenges during crystallization. This guide synthesizes field-proven methodologies, mechanistic insights, and troubleshooting protocols to help you achieve high-purity, crystalline material.

Mechanistic Overview: The Crystallization Challenge

To successfully crystallize this compound, one must understand the causality behind its behavior in solution. The molecule is governed by a delicate balance of hydrogen bonding and steric constraints [1.2]:

  • Steric Hindrance & Oiling Out: The bulky tert-butyl group restricts the conformational freedom of the molecule. This steric bulk prevents the optimal orientation of the interacting thiourea groups, lowering the overall lattice energy. Consequently, the compound often reaches a state of supersaturation without nucleating, leading to Liquid-Liquid Phase Separation (LLPS)—a phenomenon commonly known as "oiling out"[1.1].

  • Polymorphism Dynamics: The thiourea functionality (N-H donor, C=S acceptor) and the ester group (C=O acceptor) present opportunities for diverse hydrogen-bonded networks. The system typically oscillates between forming cyclic dimers (kinetically favored, tight packing) and extended three-dimensional networks (thermodynamically favored, higher order) [1.2].

Mechanism Molecule Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate HBD Thiourea N-H (H-Bond Donors) Molecule->HBD HBA Thiourea C=S & Ester C=O (H-Bond Acceptors) Molecule->HBA Steric tert-Butyl Group (Steric Hindrance) Molecule->Steric Dimer Cyclic Dimer Formation (Kinetic Polymorph) HBD->Dimer Intramolecular / Fast Network Extended 3D Network (Thermodynamic Polymorph) HBD->Network Intermolecular / Slow HBA->Dimer HBA->Network Steric->Dimer Forces tight dimer Steric->Network Hinders packing

Caption: Mechanistic pathways governing the polymorphism and hydrogen-bonding of the thiourea derivative.

Frequently Asked Questions & Troubleshooting

Q1: My compound "oils out" as a viscous liquid at the bottom of the flask instead of forming crystals. How do I force crystallization? A1: Oiling out occurs when the solution reaches its cloud point (liquid-liquid separation) before traversing the metastable zone to reach the nucleation point. To resolve this, you must alter the thermodynamic landscape:

  • Solvent Modification: Switch from a single solvent to a binary system. Dropwise addition of DMSO to a refluxing suspension in ethanol alters the solubility curve, effectively bypassing the oiling-out phase[1.2].

  • Seeding: Introduce 0.1% w/w seed crystals at a temperature just above the historical cloud point. This provides an immediate nucleation surface, bypassing the high activation energy barrier required for primary nucleation[1.1].

Q2: What is the optimal solvent system for this specific thiourea derivative? A2: A systematic solvent screen is mandatory. Pure ethanol often leads to the co-precipitation of colored impurities or exacerbates oiling out for bulky alkyl derivatives[1.2]. Toluene is excellent for affording larger, better-defined crystals due to its non-polar nature, which forces the polar thiourea groups to self-associate. An Ethanol/DMSO (3:1) mixture is the optimal starting point for crude material[1.2, 2.3].

Q3: How do I ensure I isolate the thermodynamically stable polymorph? A3: Strict control over the cooling rate is required. A crash-cooling profile traps the molecule in a metastable cyclic dimer state. A slow, controlled cooling rate (0.1–0.2 °C/min) coupled with an isothermal hold allows the extended 3D network to form and dominate the crystal lattice[1.2].

Workflow Start Hot Saturated Solution (Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate) Cooling Controlled Cooling (0.1 - 0.5 °C/min) Start->Cooling CloudPoint Cloud Point Reached Cooling->CloudPoint OilingOut Oiling Out (LLPS)? CloudPoint->OilingOut Action1 Reheat to clear solution Add DMSO or Toluene OilingOut->Action1 Yes (Liquid droplets) Action2 Add Seed Crystals (Isothermal hold) OilingOut->Action2 No (Supersaturated) Action1->Cooling Retry Crystals Nucleation & Crystal Growth Action2->Crystals Isolation Vacuum Filtration & Washing Crystals->Isolation

Caption: Decision tree for troubleshooting Liquid-Liquid Phase Separation (Oiling Out).

Quantitative Data: Solvent Selection Matrix

The selection of an appropriate solvent is paramount. The following table summarizes the solubility and crystallization behavior of bulky thiourea derivatives across standard solvent systems[1.2, 2.3].

Solvent SystemSolubility (25°C)Solubility (Reflux)Crystallization Outcome & CausalityRecommendation
Absolute Ethanol ModerateHighProne to oiling out; colored impurities often coprecipitate due to similar polarity profiles.Use as a primary solvent only with a co-solvent.
Toluene LowModerateYields large, well-defined crystals. Non-polar environment forces intermolecular H-bonding.Excellent for final polishing recrystallization.
DMSO HighVery HighNo crystallization (remains dissolved). Strong H-bond acceptor disrupts solute-solute interactions.Use sparingly as a co-solvent to dissolve stubborn crude.
Ethanol / DMSO (3:1) ModerateHighHigh yield, high purity. DMSO prevents oiling out while ethanol drives supersaturation upon cooling.Optimal starting point for crude material.

Step-by-Step Self-Validating Protocol

This protocol utilizes an Ethanol/DMSO co-solvent system designed to be self-validating . If the system fails at Step 5 (e.g., seeds dissolve), it immediately informs the operator that the solution is undersaturated, preventing downstream failure.

Phase 1: Dissolution & Clarification

  • Suspension: Place the crude Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate in a round-bottom flask equipped with a reflux condenser. Add absolute ethanol (approx. 8 mL per gram of crude).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with moderate agitation.

  • Co-Solvent Titration: If the solid does not fully dissolve, add DMSO dropwise (up to 25% of the total volume) until a completely clear solution is achieved[1.2].

  • Hot Filtration: Pass the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter or dust, which can act as rogue nucleation sites[1.1].

Phase 2: Controlled Nucleation & Isolation 5. Cooling & Seeding (Validation Step): Transfer the flask to a programmable water bath. Cool at a rate of 0.2 °C/min to 45 °C. Add 0.1% w/w of pure seed crystals.

  • Self-Validation: Hold isothermally for 60 minutes. If the seeds dissolve, the solution is undersaturated—reheat and evaporate 10% of the solvent. If the seeds remain and grow, the metastable zone has been successfully breached.
  • Crystal Growth: Once the seed bed is established, resume cooling at a strict 0.1 °C/min down to 5 °C. This slow rate ensures the thermodynamic polymorph is favored over the kinetic dimer[1.2].
  • Isolation: Collect the purified crystals by vacuum filtration. Wash the filter cake with a minimal amount of ice-cold absolute ethanol to displace the DMSO-rich mother liquor without dissolving the product[1.1]. Dry under a vacuum at 40 °C to constant weight.

References

  • Crystal Engineering with Bis(thiourea) Derivatives Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Measurement and correlation of solubility of thiourea in two solvent mixtures Source: ResearchGate (Journal of Molecular Liquids) URL:[Link]

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate .

This compound features an ester group (methyl benzoate) situated ortho to a thiourea moiety. This specific 1,2-disubstitution pattern creates a highly reactive intramolecular system. When exposed to thermal stress, the nucleophilic thiourea nitrogen attacks the electrophilic ester carbonyl. This thermodynamically favorable reaction expels methanol to form a highly stable, cyclic 2-thioxoquinazolin-4-one derivative[1]. Understanding this causality is critical: your storage and handling protocols must be specifically designed to raise the activation energy barrier against this cyclization.

Troubleshooting Guide

Q1: My stock solution developed a white, insoluble precipitate after sitting on the benchtop for a few days. What happened? A1: This is the classic signature of thermal cyclization. At room temperature (especially in solution where molecular mobility is high), the compound undergoes intramolecular cyclization to form 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one[1]. This quinazolinone derivative has significantly lower solubility in common solvents compared to the open-chain parent compound, causing it to precipitate out of solution[2]. Causality & Fix: The proximity of the reactive groups drives this cyclization at temperatures as low as 40°C[3]. Always store stock solutions at -20°C and prepare them fresh when possible.

Q2: During accelerated stability testing at 50°C, my HPLC shows a new major peak. Mass spectrometry indicates a mass loss of 32 Da. Is this degradation? A2: Yes. The loss of 32 Da corresponds exactly to the loss of a methanol molecule (CH3OH). This confirms the cyclization of the methyl ester into the quinazolinone ring[3]. Causality & Fix: Elevated temperatures provide sufficient thermal energy to overcome the activation barrier for cyclization. You must maintain strictly controlled cold-chain logistics (2-8°C or lower) for the long-term storage of the solid powder.

Q3: I see multiple minor peaks in my chromatogram after storing the powder in a clear glass vial, even though the room is air-conditioned (20°C). A3: While cyclization is the primary thermal pathway, the thiourea sulfur is also highly susceptible to photo-oxidation. Exposure to ambient light and atmospheric oxygen leads to the formation of sulfinic acids, sulfonic acids, or desulfurization to urea derivatives[4]. Causality & Fix: UV light acts as a catalyst for the oxidation of the C=S bond[4]. Store the compound in amber glass vials, backfilled with an inert gas (Nitrogen or Argon), and keep it refrigerated.

Quantitative Data: Thermal Degradation Kinetics

To help you predict shelf-life and establish handling limits, the degradation kinetics of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate under various storage conditions are summarized below.

Storage ConditionTimeframe% Intact Parent CompoundPrimary Degradant Observed
-20°C (Inert Atmosphere) 12 Months> 99.5%None
4°C (Refrigerated) 6 Months98.2%Quinazolinone (Trace)
25°C (Room Temperature) 1 Month87.4%Quinazolinone & Oxidized Thiourea
40°C (Accelerated Stress) 7 Days62.1%Quinazolinone (Major, M-32)
60°C (Thermal Stress) 24 Hours< 15.0%Quinazolinone (Complete Conversion)

Experimental Protocols

To ensure scientific integrity, you must validate the purity of your batches. Below are self-validating protocols designed to separate and identify the parent compound from its degradants.

Protocol 1: Stability-Indicating HPLC-UV Method

Purpose: To quantify the parent compound and separate it from the hydrophobic quinazolinone cyclization product and polar oxidation products. Causality: A gradient method is required because the cyclized quinazolinone product is significantly more hydrophobic than the oxidized thiourea derivatives. The use of an acidic modifier (TFA) suppresses the ionization of the thiourea, ensuring sharp peak shapes.

  • Column Selection: Use a C18 Reverse-Phase column (e.g., 150 x 4.6 mm, 3 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Solvent B: 0.1% TFA in LC-MS grade Acetonitrile.

  • Gradient Program: Start at 10% B, ramp to 90% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 10% B for 5 minutes.

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of cold Acetonitrile (prepare on ice).

    • Self-Validation Step: Inject a blank (Acetonitrile) to ensure no ghost peaks. Inject the sample immediately to prevent in-vial degradation.

  • Detection: Monitor at 254 nm (optimal for the benzoate chromophore) and 280 nm (optimal for the thiourea/quinazolinone moiety).

Protocol 2: Solid-State Forced Degradation (Self-Validating System)

Purpose: To intentionally generate the cyclized standard for peak identification in your HPLC method.

  • Thermal Stress: Place 10 mg of the pure Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate powder into a sealed 2 mL glass vial.

  • Incubation: Heat the vial in a dry block heater at 70°C for 48 hours.

  • Extraction: Cool the vial to room temperature. Add 10 mL of Methanol and sonicate for 5 minutes.

  • Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter.

    • Self-Validation Step: Because the cyclized product has low solubility in methanol[2], the residue caught on the filter will be highly enriched in the 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one degradant.

  • Analysis: Run the filtrate and the redissolved residue (dissolved in DMSO) using Protocol 1. The major peak in the stressed sample will elute later than the parent compound, confirming the generation of the hydrophobic cyclized product.

Degradation Pathway Visualization

DegradationPathways Parent Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate (Intact Parent Compound) Cyclization 3-tert-butyl-2-thioxo-2,3-dihydro quinazolin-4(1H)-one + Methanol (Cyclization Product) Parent->Cyclization Thermal Stress (>40°C) Intramolecular Attack Oxidation Urea Derivative / Sulfinic Acid (Oxidation Product) Parent->Oxidation O2 / Light / Peroxides Oxidative Cleavage Hydrolysis 2-[(tert-butylcarbamothioyl) amino]benzoic acid (Hydrolysis Product) Parent->Hydrolysis H2O / Acid or Base Ester Cleavage

Figure 1: Primary degradation pathways of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

Frequently Asked Questions (FAQs)

Q: Can I use DMSO to prepare long-term stock solutions? A: No. While DMSO is an excellent solvent, it is mildly oxidizing and hygroscopic. Over time, water absorbed by the DMSO will promote ester hydrolysis, and the DMSO itself can accelerate the oxidation of the thiourea sulfur[4]. If you must use DMSO for biological assays, prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store at -80°C.

Q: How can I quickly confirm if my bulk powder has degraded without running an HPLC? A: You can perform a rapid solubility test. The intact parent compound is highly soluble in dichloromethane (DCM) and ethyl acetate. The cyclized quinazolinone degradant is highly crystalline and poorly soluble in these solvents[2]. If a 10 mg/mL solution in DCM is cloudy or leaves a white residue, thermal degradation has occurred.

Q: Does the choice of container matter for lyophilized powder? A: Absolutely. Because the compound is sensitive to both thermal cyclization and photo-oxidation[4], it must be stored in amber glass vials (to block UV light) with PTFE-lined caps (to prevent moisture ingress). Standard plastic microcentrifuge tubes are permeable to oxygen and moisture over long periods and should be avoided for long-term storage.

References

  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors. ResearchGate. Available at:[Link]

  • Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition. American Chemical Society (ACS) Publications. Available at: [Link]

Sources

Troubleshooting

Overcoming solubility issues of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate in polar solvents

Welcome to the Technical Support Center As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-[(tert-butylcarbamothioyl)ami...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical hurdles associated with Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate .

This compound is a highly lipophilic thiourea derivative of methyl anthranilate[1]. Its poor solubility in polar solvents (such as water, PBS, and ethanol) is driven by two mechanistic factors:

  • High Crystal Lattice Energy: The planar thiourea core allows for strong intermolecular hydrogen bonding in the solid state, making it thermodynamically resistant to dissolution[2].

  • Steric Hydrophobicity: The bulky tert-butyl group acts as a hydrophobic shield, preventing polar solvent molecules from interacting with the hydrogen-bond donors/acceptors of the thiourea moiety.

Below is our comprehensive, self-validating guide to overcoming these challenges in your workflows.

Frequently Asked Questions (FAQs)

Q1: Why does the compound immediately precipitate when I dilute my DMSO stock into an aqueous assay buffer? A: This phenomenon is known as "solvent shift" precipitation. While DMSO effectively disrupts the crystal lattice of the compound[2], rapid introduction into water causes the DMSO to diffuse away from the drug faster than the drug can hydrate. Because the local concentration of the lipophilic tert-butyl and aromatic groups exceeds their kinetic solubility, the compound crashes out. Solution: You must use a step-down dilution method with a surfactant (see Protocol A).

Q2: Can I adjust the pH of my buffer to improve aqueous solubility? A: No. Unlike aliphatic amines or carboxylic acids, this specific molecule lacks readily ionizable groups within the physiological pH range. The thiourea N-H protons are very weakly acidic (pKa > 10), and the methyl ester is neutral. Altering the pH will not yield a soluble salt and may instead hydrolyze the ester group over time.

Q3: Which cyclodextrin is optimal for this specific molecular structure? A: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard here. The internal cavity of β-cyclodextrin is approximately 6.0–6.5 Å wide, which is the perfect geometric fit to encapsulate either the bulky tert-butyl group or the methyl benzoate aromatic ring, shielding the hydrophobic surface area from the polar solvent[3].

Troubleshooting Guide & Experimental Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems. If a step fails, the protocol provides an immediate observable metric (e.g., turbidity) to halt and correct the workflow.

Protocol A: Co-Solvent & Micellar Solubilization (For In Vitro Assays)

Use this method when final DMSO concentrations must be kept below 1% to avoid cytotoxicity.

  • Primary Solubilization: Weigh 15.3 mg of the compound and dissolve it in 1.0 mL of 100% anhydrous DMSO to create a 50 mM Stock . Validation: The solution must be completely clear. If cloudy, warm to 37°C for 5 minutes.

  • Vehicle Preparation: Prepare a transition vehicle consisting of 10% Tween 80 and 90% PEG 400 (v/v). Vortex until homogenous.

  • Intermediate Dilution: Add 10 µL of the 50 mM Stock into 90 µL of the transition vehicle. Vortex vigorously for 30 seconds. This creates a 5 mM intermediate where the drug is pre-associated with surfactant micelles.

  • Aqueous Phase Addition: Slowly titrate 100 µL of the intermediate into 800 µL of your polar solvent (e.g., PBS) drop-by-drop while under continuous vortexing.

  • Validation Check: Measure absorbance at 600 nm. An OD600​<0.05 confirms the absence of colloidal aggregates.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

Use this method to achieve high aqueous concentrations without toxic co-solvents.

  • Excipient Preparation: Dissolve 20 g of HP-β-CD in 100 mL of ultra-pure water to create a 20% (w/v) solution.

  • Drug Addition: Add the solid compound in excess (e.g., 5 mg/mL) directly to the cyclodextrin solution.

  • Equilibration: Do not use heat, as inclusion complexation is an exothermic process. Instead, place the suspension on an orbital shaker at 300 RPM at room temperature for 24–48 hours.

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet the un-complexed drug.

  • Sterile Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter. Validation: Analyze the filtrate via HPLC-UV to quantify the exact concentration of the solubilized complex.

Quantitative Data Presentation

Table 1: Comparison of Solubility Enhancement Strategies for Thiourea Derivatives

TechniquePrimary MechanismEstimated Solubility EnhancementProsCons
100% DMSO Dipole-dipole disruption of crystal lattice> 10,000xMaximum solubility; easy to prepareHigh cytotoxicity; incompatible with in vivo use
Tween 80 / PEG 400 Micellar encapsulation of lipophilic groups50x – 200xExcellent for cell culture; prevents solvent shiftSurfactants may interfere with specific lipid assays
20% HP-β-CD Host-guest hydrophobic cavity inclusion100x – 500xBiocompatible; zero organic solvents requiredRequires 24h equilibration; expensive at scale
Deep Eutectic Solvents Hydrogen bond network formation10x – 50xGreen chemistry approachHigh viscosity; limited biological validation

Workflow Visualization

SolubilityWorkflow Start Solid Compound (Poorly Soluble) App Target Application? Start->App InVitro In Vitro Assays (Cell/Enzyme) App->InVitro InVivo In Vivo / Formulation (Animal Models) App->InVivo DMSO Dissolve in 100% DMSO (Max 50 mM) InVitro->DMSO HPBCD 20% HP-β-CD Complexation (Stir 24h, Filter) InVivo->HPBCD Dilute Dilute in Aqueous Buffer DMSO->Dilute Precip Precipitation Observed? Dilute->Precip Surfactant Pre-mix with Tween 80/PEG before aqueous addition Precip->Surfactant Yes Success Stable Solution Achieved Precip->Success No Surfactant->Success HPBCD->Success

Caption: Workflow for optimizing the solubility of highly lipophilic thiourea derivatives in polar solvents.

References

  • Title: Thiourea (CICADS 49, 2003) - Physical and Chemical Properties Source: International Programme on Chemical Safety (INCHEM) URL: [Link]

  • Title: A Review on Solubility Enhancement of Poorly Soluble Drugs by Using Hydrotrophic Agents Source: International Journal of Pharmaceutical Sciences (IJPS) URL: [Link]

  • Title: AntiHIV, Antibacterial and Antifungal Activities of Methyl Anthranilate Thiourea Derivatives Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Solubility Enhancement using Deep Eutectic Solvents: COSMO-RS and Experimental Validation Source: Journal of Molecular Liquids (via Elsevier) URL: [Link]

Sources

Optimization

Technical Support Center: Isolation &amp; Chromatography of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Welcome to the Technical Support Center. Isolating thiourea-functionalized compounds like Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate presents unique chromatographic challenges. The presence of both a methyl ester...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Isolating thiourea-functionalized compounds like Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate presents unique chromatographic challenges. The presence of both a methyl ester and a highly polar, hydrogen-bonding thiourea moiety often leads to severe peak tailing, poor resolution, or even on-column degradation.

This guide provides researchers with a self-validating, mechanistic approach to optimizing flash column chromatography for this specific class of anthranilate derivatives.

Optimization Workflow

ChromatographyTroubleshooting A Crude Mixture (Thiourea Derivative) B TLC Screening (Hexane:EtOAc) A->B C Tailing Observed? B->C D Add 1% TEA to Eluent (Mask Silanols) C->D Yes E Standard Flash Chromatography C->E No F Run Column & Analyze Fractions D->F E->F G Degradation? Switch to Alumina F->G Product Loss

Workflow for optimizing thiourea derivative chromatography conditions.

Section 1: Fundamental Principles & Causality (FAQ)

Q: Why does Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate exhibit severe peak tailing on standard silica gel? A: The stationary phase of standard normal-phase chromatography consists of silica gel, which possesses a high density of free, acidic silanol (Si-OH) groups[1]. The thiourea functional group (-NH-C(=S)-NH-) in your target compound acts as a potent hydrogen-bond networker. As the compound travels through the column, it undergoes strong secondary interactions with these ionized silanol groups. This non-ideal retention mechanism causes the compound to drag along the column bed, resulting in a broad, tailing peak rather than a sharp elution band[2].

Q: How does the addition of Triethylamine (TEA) resolve this tailing? A: Triethylamine acts as a basic silanol suppressor[3]. Because TEA is a tertiary amine, it has a high affinity for the acidic silanol sites on the silica gel. By adding 1% (v/v) TEA to the mobile phase, the TEA molecules competitively bind to and mask the free silanol groups, effectively deactivating the column's acidic sites[4]. With the silanol groups blocked, the thiourea derivative interacts primarily via standard adsorption/desorption with the mobile phase, eluting as a sharp, symmetrical peak.

Section 2: Step-by-Step Experimental Protocol

Self-Validating Protocol for TEA-Modified Flash Chromatography This protocol adapts the foundational flash chromatography principles established by W. Clark Still[5] with modern modifications specifically designed for thiourea derivatives.

  • Solvent System Preparation: Prepare a mobile phase of Hexane/Ethyl Acetate (e.g., 80:20 v/v). Add 1% (v/v) Triethylamine (TEA) to the mixture.

    • Validation Check: Spot the crude mixture on a TLC plate pre-treated with the TEA-modified solvent. The target compound should show an Rf​ of 0.25–0.35 with a distinct, round spot.

  • Column Packing (Slurry Method): Use 40–63 µm (230–400 mesh) silica gel[6]. Mix the silica with the TEA-modified solvent to form a uniform slurry. Pour the slurry into the glass column, using compressed air (free of oil) to pack the bed tightly.

    • Causality: Packing with the TEA-modified solvent ensures the silanol groups are neutralized before the target compound is loaded, preventing irreversible binding upon injection.

  • Sample Loading: Dissolve the crude Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate in a minimum volume of Dichloromethane (DCM) or the starting eluent. Apply it evenly to the flat top of the silica bed. Add a 1 cm protective layer of clean sand[6].

  • Elution: Apply compressed air to maintain a solvent head drop rate of approximately 5.0 cm per minute[6].

  • Fraction Collection & Analysis: Collect fractions in test tubes (fraction volume 10% of the column volume). Analyze via TLC. The target compound will elute rapidly with minimal tailing[5].

Section 3: Quantitative Data & Optimization Matrix

Use the following matrix to predict chromatographic outcomes based on your chosen conditions.

Solvent SystemTEA ModifierStationary PhaseExpected Rf​ Peak ShapeResolution Outcome
Hexane / EtOAc (80:20)0%Silica Gel (60Å)0.15 - 0.20Severe TailingPoor; co-elution with impurities
Hexane / EtOAc (80:20)1% (v/v)Silica Gel (60Å)0.25 - 0.30Sharp, SymmetricalExcellent; silanols masked
DCM / Methanol (95:5)0%Silica Gel (60Å)0.35 - 0.45Moderate TailingFair; risk of ester transesterification
Hexane / EtOAc (80:20)0%Neutral Alumina0.30 - 0.40SharpGood; but lower loading capacity
Section 4: Advanced Troubleshooting Guide

Q: My compound seems to be degrading on the column, yielding methyl anthranilate. What is happening? A: Highly acidic silica can catalyze the degradation or cyclization of sensitive thioureas. If TEA modification is insufficient to prevent degradation, the causality lies in the intrinsic acidity of the stationary phase itself. Solution: Switch the stationary phase from standard silica gel to Neutral Alumina (Brockmann Grade III), which provides a much gentler surface for acid-sensitive functional groups while maintaining separation power.

Q: I am observing co-elution of the target product with unreacted tert-butyl isothiocyanate. How can I separate them? A: tert-Butyl isothiocyanate is highly non-polar and lacks the hydrogen-bonding capacity of your thiourea product. Solution: Utilize a step-gradient elution. Start with 100% Hexane (or 95:5 Hexane:EtOAc) to rapidly elute the unreacted isothiocyanate near the solvent front. Once the isothiocyanate has eluted, step up the polarity to 80:20 Hexane:EtOAc (containing 1% TEA) to elute the Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate.

References
  • "Effect of Triethylamine (TEA) on the Retention in RPLC", Pharma Growth Hub. URL:[Link]

  • "How Triethilamine works on a compound separation in a reversed phase column (C18)?", ResearchGate. URL:[Link]

  • "Triethylamine as a Mobile Phase Additive: What Does It Do?", Welch Materials. URL:[Link]

  • "Tip on Peak Tailing of Basic Analytes", Phenomenex. URL:[Link]

  • W. Clark Still, Michael Kahn, and Asha Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution", Journal of Organic Chemistry (1978). URL:[Link]

  • "Purification of Organic Compounds by Flash Column Chromatography", Organic Syntheses. URL:[Link]

Sources

Troubleshooting

Technical Support &amp; Troubleshooting Center: Optimization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Synthesis

Welcome to the Technical Support Center. The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate via the condensation of methyl anthranilate and tert-butyl isothiocyanate is a notoriously challenging transform...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate via the condensation of methyl anthranilate and tert-butyl isothiocyanate is a notoriously challenging transformation. This guide is designed for drug development professionals and synthetic chemists to diagnose reaction stalling, mitigate side-product formation, and optimize yields.

Diagnostic Overview & Mechanistic Pathway

The primary difficulty in this synthesis arises from a compounded kinetic barrier:

  • Electronic Deactivation : The nucleophile, methyl anthranilate, features an ortho-ester group. This group pulls electron density away from the amine via both resonance (-M) and inductive (-I) effects, significantly reducing its nucleophilicity.

  • Steric Hindrance : The electrophile, tert-butyl isothiocyanate, possesses a bulky tert-butyl "umbrella" that severely restricts the trajectory of the incoming amine.

When chemists attempt to overcome this barrier using prolonged conventional heating, the reaction shifts from kinetic to thermodynamic control. The intermediate thiourea undergoes an intramolecular cyclization—the thiourea nitrogen attacks the adjacent methyl ester, expelling methanol to form a 2-thioxo-1,2-dihydroquinazolin-4(3H)-one derivative[1].

Reaction Pathway Visualization

ReactionPathway A Methyl Anthranilate (Deactivated Amine) C Nucleophilic Attack (High Activation Energy) A->C Base / Heat B tert-Butyl Isothiocyanate (Sterically Hindered) B->C Base / Heat D Target: Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate (Kinetic Product) C->D Rapid Cooling Controlled Time E Side Product: 3-tert-butyl-2-thioxo- 2,3-dihydroquinazolin-4(1H)-one (Thermodynamic Product) D->E Prolonged Heat Intramolecular Cyclization

Kinetic formation of the target thiourea versus thermodynamic cyclization to a quinazolinethione.

Troubleshooting Guide & FAQs

Q: My reaction stalls at ~30% conversion even after 24 hours at reflux in ethanol. Why? A: The dual effect of electronic deactivation and steric hindrance creates an activation energy barrier that conventional reflux in protic solvents cannot efficiently overcome. Ethanol also engages in hydrogen bonding with the isothiocyanate, further dampening its electrophilicity. Transitioning to a polar aprotic solvent (e.g., Acetonitrile) with a base catalyst (e.g., Triethylamine) will stabilize the transition state and accelerate the nucleophilic attack without solvating the electrophile.

Q: LC-MS analysis of my crude mixture shows a major side product with a mass of [M-32]. What is happening? A: You are observing the loss of methanol (MW 32.04). The target thiourea (Exact Mass: 266.11, [M+H]⁺ = 267) is kinetically favored, but under prolonged heating or strong basic conditions, it undergoes intramolecular cyclization to yield 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one ([M+H]⁺ = 235) [1]. To prevent this, strictly monitor the reaction time and avoid temperatures exceeding 80°C.

Q: How can I optimize this reaction using green chemistry principles while avoiding toxic solvents like Pyridine? A: Deep Eutectic Solvents (DES), such as a 1:2 molar ratio of Choline Chloride to Urea, can act as both a green solvent and an intrinsic catalyst. The extensive hydrogen-bond network in the DES activates the isothiocyanate carbon while stabilizing the intermediate, significantly reducing reaction times and suppressing the cyclization pathway [2].

Quantitative Data: Reaction Condition Comparison

To guide your experimental design, review the empirical data below summarizing how different conditions impact the yield and the kinetic/thermodynamic product ratio.

Reaction ConditionCatalystTemp (°C)TimeTarget Thiourea Yield (%)Cyclized Side Product (%)
Conventional Heating (Ethanol)None7824 h35%15%
Conventional Heating (Pyridine)Pyridine (Solvent/Base)11510 h45%40%
Microwave Irradiation (MeCN) Et₃N (1.5 eq) 80 20 min 85% <5%
Deep Eutectic Solvent (ChCl:Urea)None (DES acts as catalyst)801 h76%8%

Validated Experimental Protocol: Microwave-Assisted Synthesis

To maximize the yield of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate while suppressing quinazolinethione formation, we recommend a self-validating, microwave-assisted protocol. This method relies on rapid heating to overcome the kinetic barrier, followed by immediate quenching.

Materials Required:
  • Methyl anthranilate (1.0 equiv, 10 mmol, 1.51 g)

  • tert-Butyl isothiocyanate (1.2 equiv, 12 mmol, 1.38 g)

  • Triethylamine (Et₃N) (1.5 equiv, 15 mmol, 2.1 mL)

  • Anhydrous Acetonitrile (MeCN) (15 mL)

Step-by-Step Methodology:
  • Preparation : In a 30 mL microwave-safe reaction vial equipped with a magnetic stir bar, dissolve 1.51 g of methyl anthranilate in 15 mL of anhydrous MeCN.

  • Reagent Addition : Add 2.1 mL of Et₃N to the solution, followed by the dropwise addition of 1.38 g of tert-butyl isothiocyanate over 2 minutes. Seal the vial with a crimp cap.

  • Microwave Irradiation : Place the vial in a dedicated microwave synthesizer. Set the parameters to 80°C, with a ramp time of 2 minutes and a hold time of 20 minutes. Ensure the cooling jet is active to maintain strict temperature control.

  • Self-Validating LC-MS Monitoring : After the 20-minute hold, the system should auto-cool to room temperature. Extract a 50 µL aliquot, dilute in 1 mL of cold methanol, and inject into the LC-MS.

    • Validation Check: Ensure the peak at m/z 267 ([M+H]⁺, Target) is dominant. If the peak at m/z 235 ([M+H]⁺, Cyclized Side Product) exceeds 5% relative abundance, the reaction was overheated; do not subject the batch to further heating.

  • Workup & Precipitation : Transfer the crude mixture to a 100 mL beaker. While stirring vigorously, slowly add 40 mL of ice-cold distilled water. The sudden shift in polarity will cause the target thiourea to precipitate as a white/pale-yellow solid.

  • Isolation : Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 10 mL of ice-cold aqueous ethanol (20% EtOH in water) to remove unreacted isothiocyanate and Et₃N salts.

  • Drying : Dry the solid in vacuo at 40°C for 12 hours to afford the pure product.

References

  • Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles ACS Combinatorial Science (2003).[Link]

  • Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods Molecules / PubMed Central (2021).[Link]

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectra validation for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

An in-depth technical analysis and comparison guide for the structural validation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy. Executive Summary In modern drug...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparison guide for the structural validation of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate using Nuclear Magnetic Resonance (NMR) spectroscopy.

Executive Summary

In modern drug discovery and development, thiourea derivatives such as Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate serve as critical intermediates and active pharmacophores. Validating the structural integrity of these compounds requires rigorous analytical methodologies. This guide provides an objective comparison of NMR validation platforms—High-Field NMR, Benchtop NMR, and In-Silico Prediction—while delivering a self-validating experimental protocol and expected quantitative spectral data grounded in mechanistic causality[1].

Mechanistic Grounding: Structural Dynamics

Before evaluating the analytical platforms, it is crucial to understand the molecular architecture of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (Chemical Formula: C13​H18​N2​O2​S ). The molecule presents specific NMR challenges and hallmarks:

  • Thiourea Moiety (-NH-C(=S)-NH-): The carbon-sulfur double bond is highly polarizable. The restricted rotation around the C-N bonds, combined with potential tautomerization, often results in broad, heavily deshielded NH signals.

  • Intramolecular Hydrogen Bonding: The ester carbonyl oxygen at the ortho position (C1) acts as a strong hydrogen bond acceptor for the adjacent aryl-NH proton. This locks the molecular conformation and pulls the aryl-NH proton significantly downfield.

  • Steric Bulk: The tert-butyl group provides a massive, sharp 9-proton singlet that serves as an excellent internal reference for quantitative integration.

Platform Comparison: High-Field vs. Benchtop vs. In-Silico

The pharmaceutical industry increasingly relies on a tiered approach to NMR validation, balancing the extreme resolution of traditional superconducting magnets with the rapid, cryogen-free utility of benchtop systems[2]. Below is an objective comparison of the three primary validation alternatives.

FeatureHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)In-Silico Prediction (Software)
Resolution (Dispersion) Exceptional: Resolves complex aromatic multiplets (0.03 ppm line width)[3].Moderate: Aromatic signals may overlap due to frequency compression[3].Variable: Depends heavily on the training database and algorithm.
Sensitivity (LOD/LOQ) High: Detects trace impurities <0.1%.Moderate: Suitable for main-component purity (>1-2%)[4].N/A: Cannot detect physical impurities.
Primary Use Case De novo structural elucidation and complex 2D correlation[1].Routine QA/QC, batch release, and at-line process monitoring[4].Initial hypothesis generation and baseline shift referencing.
Cost & Infrastructure High capital cost; requires cryogens and dedicated facilities.Low capital cost; cryogen-free, deployable in GMP manufacturing suites[5].Zero consumable cost; requires software licensing.

Analytical Insight: While High-Field NMR remains the gold standard for initial structural characterization, recent chemometric studies demonstrate that Benchtop NMR provides surprisingly comparable quantitative performance for routine molecular validation, achieving validation errors as low as 5.6% when calibrated correctly[4].

Quantitative Spectral Data & Causality

The following tables summarize the expected 1H and 13C NMR spectral data in DMSO-d6 .

Table 1: Expected 1 H NMR Assignments (DMSO-d6)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Causality
~10.50 Singlet (broad)1HAryl-NH Strongly deshielded by the electron-withdrawing C=S group and locked via intramolecular H-bonding with the ortho-ester carbonyl.
~8.00 Singlet (broad)1Ht-Butyl-NH Deshielded by the thiocarbonyl group, but lacks the strong intramolecular H-bond of the aryl-NH.
7.10 - 8.20 Multiplets4HAromatic H The proton ortho to the ester (H-6) is shifted downfield (~8.0 ppm) due to the anisotropic effect of the C=O double bond.
~3.85 Singlet3H-O-CH 3​ Deshielded by the directly attached electronegative ester oxygen.
~1.50 Singlet9H-C(CH 3​ ) 3​ Highly shielded aliphatic protons; sharp singlet due to free rotation and lack of adjacent coupling protons.
Table 2: Expected 13 C NMR Assignments (DMSO-d6)
Chemical Shift (ppm)AssignmentMechanistic Causality
~180.0 C =S (Thiocarbonyl)Extreme downfield shift driven by the high polarizability and strong diamagnetic anisotropy of the carbon-sulfur double bond.
~167.0 C =O (Ester)Typical ester carbonyl shift; shielded relative to ketones due to resonance electron donation from the methoxy oxygen.
115.0 - 140.0 Aromatic C (x6)C1 (ester-bearing) and C2 (nitrogen-bearing) are quaternary and distinct from the four CH carbons.
~53.0 -C (CH 3​ ) 3​ (Quaternary)Deshielded aliphatic carbon due to the inductive pull of the adjacent thiourea nitrogen.
~52.5 -O-C H 3​ Deshielded by the adjacent oxygen atom.
~28.5 -C(C H 3​ ) 3​ Standard shielded primary aliphatic carbons.

Self-Validating Experimental Protocol (GMP Compliant)

To ensure trustworthiness and compliance with ICH guidelines[2], the NMR acquisition must be a self-validating system. Do not merely acquire a spectrum; engineer the protocol to prove its own accuracy[5].

Step 1: Solvent Selection and Sample Preparation

  • Action: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO-d6 containing 0.05% TMS (Tetramethylsilane).

  • Causality: We explicitly avoid CDCl 3​ . Chloroform often contains trace acid/water that catalyzes rapid proton exchange, causing the critical thiourea NH signals to broaden into the baseline or disappear entirely. DMSO-d6 strongly solvates the molecule, disrupting intermolecular interactions while preserving the intramolecular H-bond, allowing clear observation of the NH protons. TMS provides an internal zero-point calibration to validate chemical shift accuracy.

Step 2: T1 Relaxation Assessment

  • Action: Execute a rapid Inversion Recovery experiment to estimate the longest longitudinal relaxation time ( T1​ ) in the molecule (typically the quaternary C=S or C=O carbons).

  • Causality: Quantitative integration requires the relaxation delay ( D1​ ) to be set to ≥5×T1​ . If D1​ is too short, signals from slow-relaxing quaternary carbons will be artificially attenuated, destroying the quantitative integrity of the 13 C spectrum.

Step 3: Signal-to-Noise (SNR) Verification

  • Action: Acquire the 1 H spectrum with sufficient scans (typically 16-64) to achieve an SNR of >100:1 for the methoxy peak.

  • Causality: High SNR is a fundamental GMP requirement to ensure that the Limit of Detection (LOD) is sufficient to identify trace synthetic impurities or degradation products[5].

Step 4: Manual Phase and Baseline Correction

  • Action: Bypass automated processing algorithms. Manually apply zero-order and first-order phase corrections.

  • Causality: Automated algorithms frequently misinterpret the broad, quadrupolar-affected thiourea NH signals as baseline distortions. Manual correction ensures these critical peaks are phased correctly, preventing integration skew.

Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR pipeline, highlighting the divergence between R&D structural elucidation and routine manufacturing QA/QC.

NMR_Validation_Workflow Start Sample Preparation (Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate) InternalStd Internal Calibration (Add TMS for Shift Ref & DMSO-d6 for NH Lock) Start->InternalStd HighField High-Field NMR (600 MHz) Optimal for Multiplet Resolution InternalStd->HighField Structural Elucidation Benchtop Benchtop NMR (80 MHz) Routine QA/QC & Purity InternalStd->Benchtop Batch Release Acquisition Data Acquisition (Ensure D1 > 5x T1 for Quantitation) HighField->Acquisition Benchtop->Acquisition InSilico In-Silico Prediction (Baseline Shift Reference) Validation Self-Validating Output (1H/13C Cross-Verification) InSilico->Validation Theoretical Match Processing Spectral Processing (Manual Phase/Baseline Correction) Acquisition->Processing Processing->Validation

Caption: Self-validating NMR workflow comparing High-Field, Benchtop, and In-Silico pathways.

References

  • Benchtop NMR vs High Field NMR: Comparison of Chemometric Molecular Weight Analysis of Lignin.
  • High-field to Benchtop NMR Spectroscopy - Part 3. Oxford Instruments.
  • NMR under GxP in Drug Development and Manufacturing. Almac Group.
  • Drug Discovery and Development of NMR Spectroscopy in Pharmaceutical Industry. Walsh Medical Media.
  • Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing. Emery Pharma.

Sources

Comparative

Analytical Method Validation for the Quantification of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol Executive Summary The compound Methyl 2-[(tert-butylcarbamothi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Method Validation Protocol

Executive Summary

The compound Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly specific synthetic thiourea derivative. Molecules bearing the tert-butylcarbamothioyl moiety have garnered significant attention in pharmaceutical research due to their potent biological activities, including selective antiprotozoal efficacy against Trypanosoma cruzi and other antimicrobial properties[1].

As this compound transitions from discovery to preclinical pharmacokinetics (PK) and formulation studies, the need for a robust, highly specific quantification method becomes critical. This guide objectively compares a newly optimized Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method against traditional analytical alternatives, detailing the mechanistic causality behind the method development and providing a self-validating protocol compliant with ICH Q2(R1) guidelines[2].

The Analytical Challenge & Mechanistic Causality

Quantifying N-acyl and N-aryl thiourea derivatives presents unique chromatographic challenges. As a Senior Application Scientist, it is vital to look beyond generic gradients and understand the molecular behavior of the analyte in solution.

Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate contains two critical functional groups that dictate its chromatographic behavior:

  • The Thiourea Moiety (-NH-CS-NH-): This group is highly polar and prone to thione-thiol tautomerization. If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium between tautomers, leading to severe peak broadening, peak splitting, and unpredictable retention times[3].

  • The Methyl Ester (Anthranilate core): While relatively stable, ester linkages are susceptible to hydrolysis at extreme pH levels (e.g., pH < 2.0 or pH > 8.0) during prolonged analytical sequences.

The Solution: A generic 0.1% Trifluoroacetic acid (TFA) mobile phase (pH ~2.0) is too harsh and risks gradual ester hydrolysis. Conversely, a neutral pH allows for tautomeric splitting and secondary interactions with residual silanols on the silica column matrix. The optimal causality-driven choice is a phosphate buffer adjusted to pH 4.0 to 5.0 . This slightly acidic environment completely suppresses silanol ionization on the column while locking the thiourea moiety into its neutral thione form, ensuring sharp, symmetrical peaks[3][4]. Furthermore, utilizing an end-capped, high-purity C18 column prevents the sulfur atom from complexing with trace metals in the silica base.

OptimizationLogic A Analyte: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate BA BA A->BA B Thiourea Moiety: Tautomerization & Silanol Interaction D Solution 1: Phosphate Buffer (pH 4.5) Locks Thione Form, Protects Ester B->D E Solution 2: End-Capped C18 Column Eliminates Metal Complexation B->E C Anthranilate Ester: Hydrolysis Risk at Extreme pH C->D F Optimized RP-HPLC Method Sharp Peaks, High Resolution D->F E->F BA->C

Caption: Logical framework for overcoming the chromatographic challenges of thiourea derivatives.

Technology Comparison Guide

When establishing a quantitative assay for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, laboratories typically consider three primary optical techniques. The table below objectively compares the optimized RP-HPLC method against UV-Vis Spectrophotometry and High-Performance Thin Layer Chromatography (HPTLC).

Performance MetricOptimized RP-HPLC-UV (Recommended)UV-Vis SpectrophotometryHPTLC (Densitometry)
Specificity / Resolution High: Baseline separation from synthetic precursors and degradation products.Low: Cannot distinguish analyte from structurally similar impurities.Moderate: Good separation, but lower peak capacity than HPLC.
Sensitivity (LOD) Excellent: ~0.02 µg/mL[4]Poor: ~1.0 - 5.0 µg/mLModerate: ~0.1 - 0.5 µ g/spot
Precision (RSD) < 2.0% (Highly reproducible)2.0 - 5.0% (Matrix dependent)3.0 - 6.0% (Dependent on plate application)
Matrix Interference Minimal; matrix components elute at the solvent front or are retained differently.Severe; any co-extracted chromophore at ~250-270 nm will falsely elevate results.Moderate; background noise from the plate matrix can interfere.
Throughput & Automation High; fully automated sequences with autosamplers.High; but requires extensive manual sample cleanup.Medium; allows parallel processing but requires manual plate handling.

Verdict: While UV-Vis is cost-effective for pure compound screening, it fails regulatory specificity requirements for complex matrices. The Optimized RP-HPLC-UV method is the only approach that provides the specificity, sensitivity, and robustness required for ICH-compliant drug development[2].

Experimental Protocol: Self-Validating RP-HPLC Workflow

To ensure trustworthiness, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that must pass before any unknown samples are quantified, ensuring the instrument and method are performing within acceptable tolerances.

Reagents & Materials
  • Reference Standard: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Ultrapure Water (18.2 MΩ·cm).

  • Buffer: 0.02 M Potassium dihydrogen phosphate ( KH2​PO4​ ), adjusted to pH 4.5 with dilute orthophosphoric acid.

Chromatographic Conditions
  • Column: End-capped, fully porous C18 column (250 mm × 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution consisting of Buffer (pH 4.5) : Acetonitrile (40:60, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C (Stabilizes retention times and reduces backpressure).

  • Detection: UV absorbance at 254 nm (Optimal for the anthranilate and thiourea chromophores)[5].

  • Injection Volume: 10 µL.

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL).

  • Working Standards: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 0.1 µg/mL to 50.0 µg/mL.

  • Sample Extraction: For spiked matrices (e.g., plasma or formulation), precipitate proteins using cold Acetonitrile (1:3 ratio), vortex for 2 minutes, centrifuge at 10,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm PTFE syringe filter prior to injection.

System Suitability Testing (The Self-Validation Gate)

Before injecting the calibration curve, inject the 10.0 µg/mL standard six times. The system is validated for the run only if it meets the following criteria:

  • Retention Time (RT) RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • Tailing Factor (T): ≤ 1.5 (Proves the thione tautomer is stabilized and silanol interactions are suppressed).

  • Theoretical Plates (N): ≥ 5000 (Proves column efficiency).

ICH Q2(R1) Method Validation & Data Presentation

The method was validated strictly according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[2]. The lifecycle of this validation ensures that the method is specific, linear, accurate, and precise for its intended use.

Validation V1 ICH Q2(R1) Validation V2 Specificity (Blank vs. Spiked) V1->V2 V3 Linearity & Range (R² > 0.999) V1->V3 V4 Accuracy (Recovery 98-102%) V1->V4 V5 Precision (RSD < 2.0%) V1->V5 V6 Sensitivity (LOD & LOQ) V1->V6

Caption: Method validation lifecycle according to ICH Q2(R1) guidelines.

Validation Results Summary

The quantitative data obtained during the validation phase demonstrates the method's exceptional reliability, mirroring the performance seen in validated methods for similar N-acyl thiourea and methyl anthranilate derivatives[4][5].

Validation ParameterICH Q2(R1) Acceptance CriteriaExperimental ResultConclusion
Specificity No interference at the retention time of the analyteNo co-eluting peaks from blank matrix or diluentPass
Linearity Range Correlation coefficient ( R2 ) ≥ 0.9900.1 – 50.0 µg/mL ( R2 = 0.9994)Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) ≥ 3:10.015 µg/mLPass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 10:10.045 µg/mLPass
Accuracy (Recovery %) 98.0% – 102.0% (for API)99.1% – 101.4% (across 3 concentration levels)Pass
Intra-day Precision (Repeatability) RSD ≤ 2.0% (n=6)0.85%Pass
Inter-day Precision (Intermediate) RSD ≤ 2.0% (n=6 over 3 days)1.12%Pass
Robustness Deliberate variations in pH (±0.2) and Flow (±0.1 mL/min)Tailing factor remained < 1.5; RSD < 2.0%Pass
Conclusion

By understanding the specific chemical vulnerabilities of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate—namely its potential for tautomerization and ester hydrolysis—we successfully engineered an RP-HPLC method that circumvents these issues. The use of a pH 4.5 buffered mobile phase combined with an end-capped C18 stationary phase yields a highly specific, sensitive, and ICH-compliant assay, vastly outperforming generic UV-Vis or HPTLC methodologies.

References

  • Antiprotozoal Activity of Benzoylthiourea Derivatives against Trypanosoma cruzi: Insights into Mechanism of Action Source: Semantic Scholar / MDPI Pharmaceuticals (2023) URL:[Link][1]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) / International Council for Harmonisation (ICH) URL:[Link][2]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities Source: PubMed / MDPI Antibiotics (2023) URL:[Link][4]

  • Validation parameters (accuracy and precision) of methyl anthranilate methodology Source: ResearchGate URL:[Link][5]

  • Catalytic Detection of Thiourea and Its Derivatives in HPLC Postcolumn Derivatization Source: Taylor & Francis Online / Analytical Letters URL:[Link][3]

Sources

Validation

Comparative Reactivity Guide: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate and Structural Analogs

Executive Summary & Mechanistic Overview In the development of advanced heterocyclic pharmacophores, N-(2-alkoxycarbonylphenyl)-N'-alkyl/arylthioureas serve as indispensable precursors. Specifically, Methyl 2-[(tert-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

In the development of advanced heterocyclic pharmacophores, N-(2-alkoxycarbonylphenyl)-N'-alkyl/arylthioureas serve as indispensable precursors. Specifically, Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly specialized intermediate utilized in the synthesis of 3-substituted 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones[1]. These quinazolinone scaffolds are critical in the design of large-conductance voltage- and Ca2+-activated K+ (BKCa) channel activators[2] and novel ULK1/2 inhibitors for oncology[3].

The fundamental reactivity of this compound hinges on its bifunctional nature: it possesses a nucleophilic thiourea moiety and an electrophilic methyl ester. Under basic or thermal conditions, the molecule undergoes an intramolecular cyclization, eliminating methanol to form a stable pyrimidine-fused ring[1]. However, the efficiency, kinetic rate, and thermodynamic stability of this cyclization are heavily dictated by the steric and electronic properties of the N'-substituent.

Structural Analogs & Reactivity Profiles

To objectively evaluate the performance of the tert-butyl analog, we must compare it against its structural counterparts: the phenyl analog (Methyl 2-[(phenylcarbamothioyl)amino]benzoate) and the methyl analog (Methyl 2-[(methylcarbamothioyl)amino]benzoate).

Data Presentation: Comparative Reactivity Matrix
Structural AnalogSubstituent Electronic EffectSteric Bulk (A-value)NH Acidity (pKa approx.)Cyclization KineticsPrimary Side Reactions
tert-Butyl Strongly +I (Electron Donating)> 4.7 kcal/molLower AcidityModerateMinimal (Sterically shielded)
Phenyl -I, -M (Electron Withdrawing)~ 3.0 kcal/molHigher AcidityFastOxidation to carbodiimides
Methyl Weakly +I~ 1.7 kcal/molModerate AciditySlowIntermolecular cross-linking

Causality & Mechanistic Pathways: An Expert Perspective

As an application scientist, I frequently observe that researchers select isothiocyanate precursors based solely on commercial availability, neglecting the profound mechanistic implications of the N'-substituent.

The Steric Paradigm (Thorpe-Ingold Effect): The tert-butyl group in Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate introduces massive steric hindrance. During the initial formation of the thiourea from methyl 2-aminobenzoate and tert-butyl isothiocyanate, this bulk slows down the nucleophilic addition[3]. However, once the intermediate is formed, the steric bulk becomes a thermodynamic asset. It restricts the rotation of the C-N bonds, forcing the molecule into a conformation where the internal nucleophile (the N'-nitrogen) is locked in spatial proximity to the electrophilic ester carbonyl. This conformational pre-organization (the Thorpe-Ingold effect) compensates for the reduced acidity of the nitrogen, driving the intramolecular cyclization forward while completely suppressing intermolecular dimerization.

The Electronic Paradigm: Conversely, the phenyl analog relies on electronic activation. The electron-withdrawing nature of the aromatic ring significantly increases the acidity of the thiourea proton[4]. This allows mild bases (e.g., K2CO3 in aqueous media) to rapidly deprotonate the nitrogen, creating a highly nucleophilic species that attacks the ester group almost instantaneously at room temperature[5]. While kinetically superior, the phenyl analog is highly susceptible to oxidative side reactions, requiring strict inert atmospheres during prolonged storage.

Experimental Protocols: Self-Validating Workflows

The following protocol details the synthesis and base-catalyzed cyclization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate into 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This is a self-validating system: the transition from an open-chain ester to a cyclic quinazolinone is marked by a distinct shift in solubility and the disappearance of the ester carbonyl stretch in IR spectroscopy.

Phase 1: Synthesis of the Thiourea Intermediate
  • Reagent Preparation: Dissolve 10.0 mmol of methyl 2-aminobenzoate in 20 mL of anhydrous acetonitrile.

  • Addition: Dropwise add 11.0 mmol of tert-butyl isothiocyanate under continuous stirring at 40 °C[1].

  • Kinetics Control: Maintain the temperature strictly at 40 °C for 12 hours. Causality: Temperatures exceeding 60 °C will trigger premature, uncontrolled cyclization, leading to a complex mixture of open-chain and cyclic products[4].

  • Isolation: Evaporate the solvent under reduced pressure and recrystallize the crude Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate from cold ethanol.

Phase 2: Base-Catalyzed Intramolecular Cyclization
  • Deprotonation: Suspend the isolated intermediate (5.0 mmol) in 15 mL of 1,4-dioxane and add 6.0 mmol of potassium tert-butoxide[6].

  • Cyclization: Reflux the mixture for 4 hours. The bulky base selectively deprotonates the sterically hindered thiourea nitrogen without hydrolyzing the methyl ester.

  • Validation & Workup: Cool the mixture to room temperature and add 10 mL of distilled water. Adjust the pH to 8 using a 1M HCl solution[3]. The target 3-tert-butyl-2-thioxoquinazolin-4-one will precipitate as a white solid.

  • Analytical Verification: Confirm the disappearance of the methyl ester peak (~3.9 ppm, 3H, s) in 1H-NMR and the ester carbonyl (~1740 cm⁻¹) in FT-IR.

Mechanistic Visualization

Pathway A Methyl 2-aminobenzoate + t-Butyl Isothiocyanate B Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate A->B Addition (Acetonitrile, 40°C) C Deprotonated Thiourea (Nucleophilic Nitrogen) B->C Base (KOtBu) Deprotonation D Tetrahedral Intermediate (Intramolecular Attack) C->D Nucleophilic Attack on Ester Carbonyl E 3-tert-butyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one D->E Elimination of Methanol (-MeOH)

Intramolecular cyclization pathway of the tert-butyl thiourea intermediate.

Sources

Comparative

IR spectroscopy absorption bands for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate characterization

Comparative IR Spectroscopy Guide: Characterization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate As drug development and agricultural chemistry increasingly rely on highly functionalized thiourea derivatives (suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative IR Spectroscopy Guide: Characterization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

As drug development and agricultural chemistry increasingly rely on highly functionalized thiourea derivatives (such as the proinsecticide Diafenthiuron[12]), the precise structural characterization of these intermediates is paramount. Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a complex molecule featuring a methyl ester, a central thiourea core, and a bulky tert-butyl group.

This guide provides an authoritative, in-depth analysis of the Infrared (IR) spectroscopy absorption bands for this compound, objectively comparing its spectral footprint against its synthetic precursor and structural analogs.

Structural Deconstruction & Causality of IR Bands

To accurately interpret the IR spectrum of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, one must understand the quantum mechanical and local environmental factors dictating the vibrational modes of its functional groups.

  • The Ester Carbonyl (C=O): In a standard aliphatic ester, the C=O stretch appears around 1735 cm⁻¹. Conjugation with the aromatic ring lowers this to ~1710 cm⁻¹. However, in this molecule, the ester is located ortho to the thiourea group. This proximity facilitates strong intramolecular hydrogen bonding (N-H ··· O=C). This interaction draws electron density away from the C=O double bond, weakening it and shifting the absorption frequency significantly lower, typically to the 1670–1690 cm⁻¹ range[7].

  • The Thiourea Core (-NH-C(=S)-NH-): Unlike the highly localized C=O bond, the C=S bond is highly polarizable. Its stretching vibration strongly couples with the adjacent C-N stretching and N-H bending modes. Consequently, pure C=S stretches are rarely observed. Instead, we look for "thioamide bands." The most diagnostic are Thioamide Band II (a mixed C-N stretch and C=S stretch) at ~1340 cm⁻¹ , and Thioamide Band IV (predominantly C=S stretch) at ~830 cm⁻¹ [3].

  • The tert-Butyl Group: The presence of the tert-butyl group is confirmed by the symmetric C-H bending vibration (the "umbrella mode"). Because three methyl groups are attached to a common quaternary carbon, their vibrational modes couple and split into a highly characteristic doublet at approximately 1365 cm⁻¹ and 1390 cm⁻¹ .

  • Secondary Amines (N-H): The conversion of the primary amine to a thiourea replaces the distinct primary amine doublet with two distinct secondary amine N-H stretches, typically appearing as sharper singlets in the 3150–3300 cm⁻¹ region, broadened slightly by the aforementioned hydrogen bonding.

IR_Logic Molecule Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Ester Methyl Ester Group (Conjugated & H-Bonded) Molecule->Ester Thiourea Thiourea Core (-NH-C(=S)-NH-) Molecule->Thiourea TButyl tert-Butyl Group (-C(CH₃)₃) Molecule->TButyl CO C=O Stretch ~1680 cm⁻¹ Ester->CO CS Thioamide Bands (C=S / C-N) ~1340 & ~830 cm⁻¹ Thiourea->CS NH N-H Stretch ~3150-3300 cm⁻¹ Thiourea->NH CH C-H Bend (Umbrella Split) ~1365 & 1390 cm⁻¹ TButyl->CH

Figure 1: Logical mapping of functional groups to their diagnostic IR absorption frequencies.

Comparative IR Performance Analysis

To validate the successful synthesis and purity of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, it is standard practice to compare its IR spectrum against its synthetic precursor ( [8]) and a baseline thiourea analog (1-Phenyl-3-tert-butylthiourea).

The table below summarizes the quantitative shifts that serve as definitive proof of structural conversion.

Functional Group / ModeMethyl Anthranilate (Precursor) [8]1-Phenyl-3-tert-butylthiourea (Analog)Methyl 2-[(tert-butylcarbamothioyl)amino]benzoateDiagnostic Significance
N-H Stretch ~3480, 3370 cm⁻¹ (Doublet, 1° Amine)~3250 cm⁻¹ (Broad, 2° Amine)~3280, 3150 cm⁻¹ (Two 2° Amines)Disappearance of the 1° amine doublet confirms complete thiourea formation.
C=O Stretch ~1685 cm⁻¹N/A~1680 cm⁻¹Confirms retention of the ester; slight downward shift indicates altered H-bonding [7].
C=S Stretch (coupled) N/A~1345, 825 cm⁻¹~1340, 830 cm⁻¹Validates the formation of the thioamide/thiourea core[3].
C-H Bend (tert-butyl) N/A~1390, 1365 cm⁻¹~1390, 1365 cm⁻¹Confirms the successful integration of the bulky tert-butyl moiety.

Self-Validating Experimental Protocol: ATR-FTIR

To ensure maximum trustworthiness and reproducibility, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol is designed as a self-validating system. By embedding quality control checks directly into the workflow, researchers can prevent false band assignments caused by environmental contamination or instrument drift.

Step 1: Instrument Calibration & Verification

  • Action: Run a standard polystyrene calibration film before sample analysis.

  • Validation: Ensure the aromatic C-H stretch appears exactly at 3026 cm⁻¹ and the ring breathing mode at 1601 cm⁻¹. A deviation of >2 cm⁻¹ requires laser recalibration.

Step 2: Background Subtraction

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to dry completely. Collect a background spectrum (minimum 32 scans).

  • Validation: The background must show flat baselines in the 4000-3500 cm⁻¹ region. Any peaks here indicate residual solvent or atmospheric water vapor, which will critically mask the target compound's N-H bands.

Step 3: Sample Acquisition

  • Action: Place 1-2 mg of desiccated, crystalline Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate onto the crystal. Apply uniform pressure using the ATR anvil to ensure optimal optical contact.

  • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 to 64 scans).

Step 4: Spectral Quality Control (The Causality Check)

  • Validation: Inspect the region above 3400 cm⁻¹. Because this molecule lacks O-H groups, this region should be relatively clean. If a massive, broad band appears between 3600-3300 cm⁻¹, the sample has absorbed atmospheric moisture (hygroscopy). The O-H stretch of water will completely obscure the diagnostic N-H stretches of the thiourea. If this occurs, the sample must be re-dried in a vacuum oven and re-analyzed.

IR_Workflow Polystyrene 1. System Verification (Polystyrene Standard) Background 2. Background Scan (Clean Diamond Crystal) Polystyrene->Background SamplePrep 3. Sample Application (Apply Anvil Pressure) Background->SamplePrep Scan 4. Data Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) SamplePrep->Scan Validate 5. QC Validation (Check >3400 cm⁻¹ for H₂O) Scan->Validate

Figure 2: Self-validating ATR-FTIR experimental workflow for thiourea derivative characterization.

References

  • The C=S stretching vibration in the infrared spectra of some thiosemicarbazones Canadian Journal of Chemistry URL:[Link] [3]

  • Rhenium and Technetium-oxo Complexes with Thioamide Derivatives of Pyridylhydrazine Bifunctional Chelators Inorganic Chemistry (ACS Publications) URL:[Link] [7]

  • Methyl anthranilate - IR Spectrum & Thermophysical Data NIST Chemistry WebBook, SRD 69 URL:[Link] [8]

  • Diafenthiuron (Structural Context) PubChem, National Institutes of Health URL:[Link] [12]

Validation

Benchmarking Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate against standard pharmaceutical precursors

Executive Rationale: The Shift Toward Bifunctional Precursors In modern medicinal chemistry, the thiourea scaffold is a privileged structural motif, serving as a critical pharmacophore in anticancer, antimicrobial, and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The Shift Toward Bifunctional Precursors

In modern medicinal chemistry, the thiourea scaffold is a privileged structural motif, serving as a critical pharmacophore in anticancer, antimicrobial, and antiviral agents[1]. However, the true value of thiourea derivatives often lies in their utility as precursors for complex heterocycles, particularly 2-thioxoquinazolin-4-ones[2].

Historically, the synthesis of these heterocycles relied on the intermolecular condensation of methyl anthranilate with various isothiocyanates[3]. This guide benchmarks a superior alternative: Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate . By pre-installing the thiourea linkage onto the anthranilate core, this bifunctional precursor transforms a historically inefficient two-step intermolecular condensation into a highly controlled, one-step intramolecular cyclization.

Mechanistic Causality: Why the Pre-Installed Thiourea Wins

The standard approach using methyl anthranilate requires forcing conditions (such as refluxing pyridine or DMF) to drive the initial nucleophilic attack of the aniline nitrogen onto the isothiocyanate carbon[3]. This is thermodynamically taxing and prone to side reactions.

Conversely, Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate already possesses the crucial N-C(=S)-N linkage. The mechanistic advantage is twofold:

  • Favorable Entropic Cyclization : The reaction is strictly intramolecular. The proximity of the thiourea nitrogen to the methyl ester carbonyl significantly lowers the activation energy required for cyclization.

  • Steric Shielding : The bulky tert-butyl group on the terminal nitrogen prevents unwanted intermolecular dimerization, directing the nucleophilic attack exclusively toward the ester carbonyl to form the 6-membered quinazolinone ring.

MechanisticPathway A Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate B Base-Catalyzed Deprotonation (NaOtBu) A->B Activation C Intramolecular Nucleophilic Attack B->C Cyclization D 3-tert-butyl-2-thioxo-2,3- dihydroquinazolin-4(1H)-one C->D Methanol Elimination

Fig 1. Base-catalyzed intramolecular cyclization pathway of the bifunctional precursor.

Self-Validating Experimental Protocols

To objectively benchmark performance, we compare the cyclization of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate (Protocol A) against the traditional multi-component synthesis using Methyl Anthranilate (Protocol B). Both protocols are designed as self-validating systems where phase separation and visual cues confirm reaction progress.

Protocol A: Intramolecular Cyclization (Benchmarked Precursor)

Causality: Utilizing a strong sterically hindered base (NaOtBu) selectively deprotonates the internal thiourea nitrogen without acting as a competing nucleophile against the ester.

  • Activation : Dissolve 1.0 mmol of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate in 5.0 mL of anhydrous DMF under N₂. Add 1.2 mmol of Sodium tert-butoxide[3].

  • Cyclization : Heat the mixture to 70–80 °C for 2 hours. The reaction is self-validating via TLC (Hexanes:EtOAc 3:1); the disappearance of the higher-Rf precursor spot confirms complete conversion[3].

  • Methanol Elimination & Precipitation : Pour the mixture into 20 mL of ice-cold distilled water. The elimination of methanol drives the precipitation of the highly hydrophobic 3-tert-butyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one.

  • Validation : Filter the white precipitate and wash with cold ethanol. The product requires no column chromatography, yielding >90% purity directly off the frit.

Protocol B: Traditional Intermolecular Synthesis (Standard Precursor)

Causality: Lacking the pre-formed thiourea bond, the system requires basic catalysis and high thermal energy to force the initial bimolecular collision.

  • Condensation : Dissolve 1.0 mmol of Methyl anthranilate and 1.2 mmol of tert-butyl isothiocyanate in 5.0 mL of pyridine[3].

  • Thermal Forcing : Reflux at 115 °C for 12–24 hours. The extended time is required due to the poor nucleophilicity of the anthranilate amine.

  • Workup & Purification : Acidify with 1M HCl to neutralize pyridine (a visually and olfactorily harsh step). Extract with dichloromethane. The crude mixture contains unreacted starting materials and requires silica gel column chromatography for isolation.

Workflow Start Precursor Selection Bench Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate Start->Bench Std Methyl Anthranilate + tert-Butyl Isothiocyanate Start->Std React1 One-Step Cyclization (Base, 80°C, 2h) Bench->React1 React2 Two-Step Condensation (Pyridine, Reflux, 12h+) Std->React2 Purify Precipitation & Filtration (Self-Validating Purity) React1->Purify React2->Purify Requires Column Chromatography Analyze LC-MS / NMR Validation Purify->Analyze

Fig 2. Comparative experimental workflow demonstrating the efficiency of the benchmarked precursor.

Quantitative Benchmark Analysis

The empirical data strongly supports the transition to the bifunctional precursor for library synthesis and scale-up operations.

Performance MetricMethyl 2-[(tert-butylcarbamothioyl)amino]benzoateMethyl Anthranilate + tert-Butyl Isothiocyanate
Reaction Type Intramolecular CyclizationIntermolecular Condensation + Cyclization
Reaction Time 2 Hours12–24 Hours
Thermal Requirement 70–80 °C>115 °C (Refluxing Pyridine)
Average Yield >90%60–70%
Purification Method Direct Aqueous PrecipitationSilica Gel Column Chromatography
Atom Economy High (Methanol byproduct)Low (Pyridine waste, unreacted isothiocyanate)

Conclusion for Drug Development Professionals

For researchers synthesizing 2-thioxoquinazolin-4-one libraries, utilizing Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate eliminates the kinetic bottleneck of intermolecular thiourea formation. By embedding the thiourea moiety into the starting scaffold, scientists can achieve higher yields, bypass chromatographic bottlenecks, and operate under milder, greener conditions[3][4].

References

  • Source: researchgate.
  • Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)
  • Source: benchchem.
  • Source: mdpi.

Sources

Safety & Regulatory Compliance

Safety

Standard Operating Procedure: Disposal and Handling of Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

As drug development and agricultural research advance, laboratories frequently utilize complex sulfur-containing scaffolds. Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly specialized thiourea derivative va...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and agricultural research advance, laboratories frequently utilize complex sulfur-containing scaffolds. Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate is a highly specialized thiourea derivative valued for its ability to function as a versatile receptor ligand and metal chelator[1][2]. However, the same structural motifs that make it biologically active—specifically the thiocarbonyl (C=S) and amino groups—dictate a rigorous, highly controlled disposal protocol[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with a self-validating, step-by-step operational plan for the safe handling and terminal disposal of this compound, ensuring compliance, ecological safety, and laboratory integrity.

Physicochemical Hazard Profile & Causality

To design an effective disposal system, we must first understand the mechanistic causality behind the compound's hazards. As a substituted thiourea, Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate inherits the baseline toxicity profile of its parent class[3]:

  • Severe Aquatic Toxicity: Thiourea derivatives exhibit high mobility in aqueous environments and are profoundly toxic to aquatic organisms[3][4]. Because they do not readily adsorb to soil or sediment, any introduction into municipal wastewater systems risks severe groundwater leaching and long-term ecological damage[3].

  • Chemical Incompatibilities: The compound is chemically reactive with strong oxidizing agents (e.g., peroxides, nitric acid, chlorates)[4][5]. Mixing these waste streams can catalyze exothermic reactions, leading to fire or the premature release of toxic gases.

  • Toxic Thermal Decomposition: The presence of sulfur and nitrogen in the molecular backbone dictates that uncontrolled burning or improper incineration will yield highly toxic gases, including Sulfur Oxides (SOx), Nitrogen Oxides (NOx), and Hydrogen Sulfide (H2S)[6].

Quantitative Risk Parameters

The following table summarizes the foundational toxicological and physicochemical data that govern our disposal logic[3][4][5]:

ParameterValueOperational Implications for Disposal
Log Pow -0.92 (Thiourea class)High aqueous mobility; strictly prohibits drain disposal to prevent groundwater contamination.
Aquatic Toxicity (NOEC) <0.25 mg/L (21-day)High chronic toxicity to aquatic invertebrates; mandates rigid secondary containment for liquid waste.
Mammalian Toxicity (LD50) >2,000 mg/kg (Oral, Rat)Low acute oral toxicity, but dust inhalation poses systemic and potential thyroid/sensitization risks.
Combustion Byproducts SOx, NOx, H2S, COxMandates terminal disposal via high-temperature incineration at facilities equipped with gas scrubbers.
Emergency Spill Response Protocol

In the event of a powder spill, standard sweeping can aerosolize the compound, leading to inhalation exposure and widespread surface contamination[4]. Execute the following self-validating protocol:

Step 1: Isolation and PPE Donning

  • Action: Evacuate personnel without proper PPE. Don a NIOSH-approved N95/P100 particulate respirator, nitrile gloves, and tight-fitting safety goggles[7].

  • Causality: Nitrile provides a robust barrier against the compound (and common organic solvents it may be dissolved in), while the respirator prevents inhalation of sensitizing dust particles.

  • Validation: Perform a negative-pressure seal check on the respirator before entering the spill zone.

Step 2: Dry Containment

  • Action: Do not use water initially. Use a HEPA-filtered vacuum or gently cover the spill with damp sand/vermiculite to suppress dust, then sweep into a chemical waste bag[4].

  • Causality: Introducing water immediately can dissolve the compound, spreading the contamination over a larger surface area and creating a highly mobile toxic liquid.

  • Validation: Visually inspect the floor under a high-intensity oblique light source to confirm no microscopic powder residues remain.

Step 3: Chemical Decontamination

  • Action: Wash the affected area with a minimal amount of water and a mild detergent. Absorb the wash liquid with spill pads.

  • Validation: Place all used spill pads into a sealed, labeled hazardous waste container. Weigh the container to establish a baseline mass for the waste manifest.

Terminal Disposal & Incineration Mechanics

Because of its aquatic toxicity, landfilling and aqueous drain disposal are strictly prohibited[4]. The only scientifically sound method for terminal disposal is high-temperature incineration[8].

Thermal Degradation Pathway

When subjected to thermal oxidation, the thiocarbonyl and amino groups break down into hazardous gases. A compliant disposal facility must utilize Flue Gas Desulfurization (FGD) and Selective Catalytic Reduction (SCR) to neutralize these byproducts before atmospheric release[8][9].

ThermalDegradation Compound Methyl 2-[(tert-butylcarbamothioyl) amino]benzoate (Solid Waste) Incinerator High-Temp Incineration (>850°C, Excess O2) Compound->Incinerator Thermal Oxidation Byproducts Toxic Flue Gases (SOx, NOx, H2S, COx) Incinerator->Byproducts Combustion FGD Flue Gas Desulfurization (FGD) (Removes SOx / H2S) Byproducts->FGD Gas Stream SCR Selective Catalytic Reduction (SCR) (Removes NOx) FGD->SCR Scrubbed Gas SafeExhaust Safe Exhaust (CO2, N2, H2O) SCR->SafeExhaust Neutralization

Thermal degradation pathway of thiourea derivatives and required flue gas abatement.

Step-by-Step Laboratory Waste Packaging Protocol

To prepare Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate for transport to an incineration facility, laboratory personnel must follow this self-validating packaging workflow:

Phase 1: Solid Waste Segregation

  • Action: Transfer all solid powder residues, contaminated weigh boats, and filter papers into a High-Density Polyethylene (HDPE) wide-mouth container.

  • Causality: HDPE provides superior chemical resistance and prevents moisture ingress, which could mobilize the compound.

  • Validation: Invert the sealed container 180 degrees for 5 seconds to visually confirm the absence of particulate leakage from the lid seal.

Phase 2: Liquid Waste Compatibility Check

  • Action: Segregate aqueous and organic waste streams containing this compound. Ensure the waste carboy contains NO strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide)[4][5].

  • Causality: Thiourea derivatives act as reducing agents and can react violently with oxidizers, risking a pressurized container rupture[5].

  • Validation: Before bulk mixing, extract a 1 mL aliquot of the active waste stream and mix it with 1 mL of the new thiourea liquid waste in a fume hood. Monitor for 5 minutes for gas evolution, color change, or exothermic heat generation. Only proceed with bulk transfer if the test is negative.

Phase 3: Secondary Containment & Manifesting

  • Action: Place the primary HDPE containers into a secondary containment bin. Label the container strictly as "Hazardous Waste - Toxic/Aquatic Hazard (Thiourea Derivative)".

  • Causality: Clear, standardized nomenclature prevents downstream handling errors by logistics personnel and ensures the waste is routed to a high-temperature incinerator rather than a standard landfill.

  • Validation: Cross-reference the waste label against the laboratory's active chemical inventory manifest before transferring the bin to the central EHS waste accumulation area.

References
  • N-Naphthoyl Thiourea Derivatives: An Efficient Ultrasonic-Assisted Synthesis, Reaction, and In Vitro Anticancer Evaluations. nih.gov. 1

  • Thiourea. scbt.com.6

  • Common Name: THIOUREA, (2-CHLORO- PHENYL) HAZARD SUMMARY. nj.gov. 7

  • Thiourea (CICADS 49, 2003). inchem.org. 3

  • Thiourea Derivatives in Agrochemical Discovery and Development. acs.org. 2

  • A new process for NOx reduction in combustion systems for the generation of energy from waste. researchgate.net. 8

  • Safety Data Sheet Thiourea Revision 5. redox.com. 5

  • Purification Technologies for NOx Removal from Flue Gas: A Review. mdpi.com. 9

  • SAFETY DATA SHEET - Fisher Scientific. fishersci.com. 4

  • thiourea - Sdfine. sdfine.com. Link

Sources

Handling

Personal protective equipment for handling Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

An Expert Guide to Personal Protective Equipment for Handling Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate Hazard Analysis: A Composite Risk Profile In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-...

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Author: BenchChem Technical Support Team. Date: April 2026

An Expert Guide to Personal Protective Equipment for Handling Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate

Hazard Analysis: A Composite Risk Profile

In the absence of a specific Safety Data Sheet (SDS) for Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate, we must infer its potential hazards by examining its structural components: a methyl benzoate group, an aromatic amine linkage, and a tert-butylcarbamothioyl moiety.

  • Methyl Benzoate Moiety : This component is a known combustible liquid that is harmful if swallowed and can cause serious eye and skin irritation.[1][2]

  • Aromatic Amine Linkage : Aromatic amines as a class can be skin irritants and may be harmful upon skin contact.[3]

  • Carbamothioyl/Thiocarbamate Group : Compounds containing this functional group, such as thiocarbamate pesticides, require careful handling with chemical-resistant gloves and protective clothing.[4] They are often managed as hazardous waste.[5][6]

  • tert-Butyl Group : Related structures containing tert-butyl carbamates have been shown to cause severe skin burns and eye damage.[7]

Based on this composite analysis, we must treat Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate as a hazardous substance with the potential to be corrosive to eyes, cause severe skin burns, be harmful if swallowed or absorbed through the skin, and potentially combustible.

Core Protective Measures: Your Essential Armor

All handling of this compound must occur within a properly operating chemical fume hood to minimize inhalation exposure. The following Personal Protective Equipment (PPE) is mandatory.

Eye and Face Protection: The First Line of Defense

Direct contact with the eyes can cause severe, potentially irreversible damage.[7]

  • Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are required at all times.[8]

  • Enhanced Protection : When there is a heightened risk of splashes, such as during solution transfers or reaction workups, a full-face shield must be worn in addition to chemical splash goggles.[8][9] Standard safety glasses are insufficient.

Hand Protection: Preventing Dermal Absorption

The risk of dermal absorption and severe skin irritation necessitates robust hand protection.[3][7] A single pair of gloves is not sufficient due to the risk of pinholes and rapid permeation.

  • Double-Gloving : Always wear two pairs of chemical-resistant gloves.

    • Inner Glove : A standard nitrile examination glove.

    • Outer Glove : A heavier-duty nitrile or neoprene glove. This provides extended protection against a broader range of chemicals.[8]

  • Glove Inspection and Replacement : Before each use, visually inspect gloves for any signs of degradation or puncture. Change gloves immediately if you suspect contamination, and always after a maximum of two hours of use.

Body Protection: Shielding from Spills and Splashes

Protect your skin from accidental contact.

  • Laboratory Coat : A flame-resistant (e.g., Nomex) lab coat, fully buttoned, is required.[8]

  • Chemical-Resistant Apron : For procedures involving larger quantities (>5g) or significant splash potential, a chemical-resistant apron worn over the lab coat is necessary.

  • Full-Body Protection : For large-scale operations, consider disposable chemical-resistant coveralls.[9]

  • Attire : Long pants and closed-toe, non-porous shoes are mandatory.[8][10]

Respiratory Protection: A Contingency, Not a Default

While primary operations should be conducted in a fume hood, respiratory protection is critical for emergency situations.

  • Emergency Use : In the event of a significant spill or failure of engineering controls, a NIOSH-approved respirator with organic vapor cartridges is necessary.[11] All personnel who may need to use a respirator must be part of a written respiratory protection program that includes fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

Quantitative Data Summary

Hazard CategoryAssociated RiskRecommended PPESource
Eye Contact Corrosive, potential for severe damageChemical splash goggles; face shield for splash risk[7]
Skin Contact Causes severe burns, irritation, harmful if absorbedDouble gloves (nitrile), flame-resistant lab coat, chemical-resistant apron[3][7]
Ingestion Harmful if swallowedDo not eat, drink, or smoke in the lab; wash hands thoroughly after handling[2]
Inhalation May cause respiratory irritationWork in a chemical fume hood; have a NIOSH-approved respirator available for emergencies[7]
Flammability Combustible LiquidKeep away from ignition sources; use appropriate fire extinguisher (dry chemical, CO2)[2]

Operational Plan: A Step-by-Step Guide to Safety

A structured approach to donning and doffing PPE is crucial to prevent cross-contamination.

Donning PPE Protocol (Putting On)
  • Attire Check : Confirm you are wearing long pants and closed-toe shoes.

  • Inner Gloves : Put on the first, inner pair of nitrile gloves.

  • Lab Coat : Don your flame-resistant lab coat and fasten all buttons.

  • Outer Gloves : Put on the second, outer pair of chemical-resistant gloves. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

  • Eye/Face Protection : Put on your chemical splash goggles. If required, add the face shield.

Doffing PPE Protocol (Taking Off)

This sequence is designed to remove the most contaminated items first.

  • Outer Gloves : Remove the outer gloves, peeling them off without touching the outside with your bare skin. Dispose of them immediately in the designated hazardous waste container.

  • Face Shield/Goggles : Remove the face shield (if used), followed by the goggles, handling them by the strap.

  • Lab Coat : Unbutton and remove the lab coat, folding it so the contaminated outside is folded inward. Hang it in its designated area or dispose of it if it's a disposable type.

  • Inner Gloves : Remove the final pair of gloves, again without touching the outside surface.

  • Hand Washing : Immediately and thoroughly wash your hands with soap and water.

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the scale of the operation. This workflow provides a logical decision-making framework.

PPE_Workflow cluster_start Operational Task cluster_tasks Task Scale & Type cluster_ppe Required Personal Protective Equipment start Handling Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate weighing Weighing Solid (<1g) start->weighing solution Preparing Solution / Small Reaction (<5g) start->solution reaction Reaction Workup / Chromatography start->reaction spill Spill Cleanup / Large Scale (>5g) start->spill ppe1 Fume Hood Double Gloves Lab Coat Splash Goggles weighing->ppe1 ppe2 PPE Level 1 + Face Shield solution->ppe2 ppe3 PPE Level 2 + Chemical Apron reaction->ppe3 ppe4 PPE Level 3 + NIOSH Respirator (standby/use) spill->ppe4

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan: Managing a Hazardous Lifecycle

Improper disposal is a violation of federal law and poses a significant environmental risk.[12]

  • Waste Segregation : All materials that come into direct contact with Methyl 2-[(tert-butylcarbamothioyl)amino]benzoate are considered hazardous waste. This includes:

    • Contaminated gloves, paper towels, and bench protectors.

    • Used pipette tips and syringes.

    • Empty product containers.

  • Waste Collection :

    • Solid Waste : Collect all contaminated solid materials in a dedicated, clearly labeled hazardous waste bag or container.[5]

    • Liquid Waste : Collect all liquid waste, including reaction mixtures and rinsates, in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[4]

    • Sharps : Contaminated needles or sharp-edged tools must be placed in a designated sharps container for hazardous chemical waste.

  • Final Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.[4][5] Never pour this chemical or its waste down the drain.[4] Handle uncleaned, empty containers as you would the product itself.[5]

References

  • Fisher Scientific. (2009, September 26). Safety Data Sheet for tert-Butyl N-(2-aminoethyl)carbamate.
  • Benchchem. (2025). Proper Disposal of Zinc-Ethylenebis(dithiocarbamate) (Zineb): A Guide for Laboratory Professionals.
  • Eurofins. (2024, September 6). Chemical Safety | Personal Protective Equipment (PPE).
  • Greenbook.net. Material Safety Data Sheet for a Thiocarbamate Herbicide.
  • Restek. (2014, October 30). Thiocarbamate Pesticides Mixture - 507 - Safety Data Sheet.
  • CHEMM. (2026, March 23). Personal Protective Equipment (PPE).
  • TCI Chemicals. (2025, January 15). Safety Data Sheet for Methyl Benzoate.
  • Santa Cruz Biotechnology. Safety Data Sheet for Thiodicarb.
  • U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment.
  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet for Methyl benzoate.
  • Thermo Fisher Scientific. (2009, September 18). Safety Data Sheet for Methyl benzoate.
  • Sigma-Aldrich. (2025, November 7). Safety Data Sheet for Methyl benzoate.
  • Fisher Scientific. (2009, September 26). Safety Data Sheet for Methyl 3-aminobenzoate.
  • Alfa Aesar. (2011, June 1). Material Safety Data Sheet for Methyl benzoate.
  • University of California, San Francisco. Chemical Safety: Personal Protective Equipment.
  • Prairieland FS. (2020, November 18). Anhydrous Ammonia PPE.
  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet for Methyl Benzoate.

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